3,3-Dimethoxy-cyclohexylamine
Description
Properties
IUPAC Name |
3,3-dimethoxycyclohexan-1-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO2/c1-10-8(11-2)5-3-4-7(9)6-8/h7H,3-6,9H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCNYFLBKRYHAOQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1(CCCC(C1)N)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
An In-Depth Technical Guide on the Molecular Structure and Conformation of 3,3-Dimethoxy-cyclohexylamine
For Researchers, Scientists, and Drug Development Professionals
Abstract
3,3-Dimethoxy-cyclohexylamine is a substituted cyclohexane derivative with significant potential in pharmaceutical development. Its molecular structure, characterized by a gem-dimethoxy group and an amine substituent on a flexible cyclohexane ring, gives rise to a complex conformational landscape. Understanding the preferred three-dimensional arrangement of this molecule is crucial for predicting its interactions with biological targets and for the rational design of novel therapeutics. This technical guide provides a comprehensive analysis of the molecular structure and conformational preferences of 3,3-dimethoxy-cyclohexylamine, integrating theoretical principles with practical experimental and computational methodologies.
Introduction: The Significance of Substituted Cyclohexylamines in Medicinal Chemistry
Cyclohexylamine and its derivatives are prevalent structural motifs in a wide range of pharmaceuticals.[1][2] The cyclohexane ring serves as a versatile, non-planar scaffold that allows for the precise spatial orientation of functional groups, a key factor in achieving high-affinity and selective binding to biological receptors. The introduction of substituents onto the cyclohexane ring can modulate its physicochemical properties, such as lipophilicity, and influence its metabolic stability.[3][4]
3,3-Dimethoxy-cyclohexylamine is a particularly interesting building block. The gem-dimethoxy group at the 3-position introduces significant steric bulk and alters the electronic properties of the cyclohexane ring. This substitution pattern leads to a more intricate set of conformational possibilities compared to simpler monosubstituted cyclohexanes. A thorough understanding of these conformational preferences is essential for medicinal chemists aiming to incorporate this moiety into new drug candidates.
Molecular Structure and Stereoisomerism
The fundamental structure of 3,3-dimethoxy-cyclohexylamine consists of a six-membered carbon ring. The numbering of the ring begins with the carbon atom bonded to the amino group as C1. Consequently, the two methoxy groups are attached to the C3 position.
A critical aspect of the molecular structure is the presence of a stereocenter at the C1 position, where the amino group is attached. This chirality means that 3,3-dimethoxy-cyclohexylamine can exist as a pair of enantiomers: (R)-3,3-dimethoxy-cyclohexylamine and (S)-3,3-dimethoxy-cyclohexylamine. The specific stereoisomer will have a profound impact on the molecule's biological activity due to the stereospecific nature of drug-receptor interactions.
Conformational Analysis: Unraveling the 3D Structure
The non-planar nature of the cyclohexane ring is a fundamental concept in stereochemistry.[5] The chair conformation is the most stable arrangement, as it minimizes both angle and torsional strain.[5][6] In a substituted cyclohexane, the substituents can occupy either axial or equatorial positions. For most substituents, the equatorial position is energetically favored to avoid steric clashes known as 1,3-diaxial interactions.[7][8]
For 3,3-dimethoxy-cyclohexylamine, the conformational analysis is more complex due to the interplay of the amino group at C1 and the two methoxy groups at C3.
The Dominant Chair Conformation
The primary conformational equilibrium for 3,3-dimethoxy-cyclohexylamine involves the "ring-flip" between two chair conformations. This process interconverts axial and equatorial positions.[5]
-
Equatorial Amino Group: In this conformation, the amino group extends from the "equator" of the cyclohexane ring. This position generally minimizes steric interactions with other ring substituents.
-
Axial Amino Group: Here, the amino group is oriented parallel to the axis of the ring. This position can lead to steric strain due to 1,3-diaxial interactions with the axial hydrogens on C3 and C5.[6]
The presence of the gem-dimethoxy group at the C3 position significantly influences this equilibrium. The steric bulk of these two groups will likely disfavor the axial orientation of the amino group, further stabilizing the conformation where the amino group is equatorial.
The Influence of the Gem-Dimethoxy Group
The two methoxy groups at the C3 position create a sterically demanding environment. In a chair conformation, one methoxy group will be in an axial position, and the other will be in an equatorial position. The axial methoxy group will contribute to the overall steric profile of that face of the ring.
Higher Energy Conformations: Boat and Twist-Boat
While the chair conformation is the most stable, other, higher-energy conformations like the boat and twist-boat are also possible.[5][9] These conformations are typically transition states during the ring-flip process. However, in highly substituted systems, they may be populated to a minor extent. The twist-boat conformation is generally more stable than the boat conformation.[9][10]
Methodologies for Conformational Elucidation
A combination of experimental and computational techniques is essential for a comprehensive understanding of the conformational landscape of 3,3-dimethoxy-cyclohexylamine.
Experimental Approach: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for studying molecular conformation in solution.[11]
-
¹H NMR: The coupling constants between adjacent protons can provide information about their dihedral angles, which can be used to infer the chair conformation and the orientation of substituents.
-
¹³C NMR: The chemical shifts of the carbon atoms in the ring can also be sensitive to the conformational environment.[12]
-
Variable-Temperature (VT) NMR: By acquiring NMR spectra at different temperatures, it is possible to study the dynamics of the ring-flip. At low temperatures, the interconversion between chair forms can be slowed down, allowing for the observation of individual conformers.[13]
-
Nuclear Overhauser Effect (NOE) Spectroscopy: NOESY experiments can identify protons that are close in space, providing further evidence for a particular conformation.[14]
Experimental Protocol: Conformational Analysis by Variable-Temperature ¹H NMR
-
Sample Preparation: Prepare a solution of 3,3-dimethoxy-cyclohexylamine in a suitable deuterated solvent that remains liquid at low temperatures (e.g., d₄-methanol).
-
Room Temperature Spectrum: Acquire a standard ¹H NMR spectrum at room temperature (298 K).
-
Low-Temperature Spectra: Gradually decrease the temperature of the NMR probe, acquiring a spectrum at each temperature increment after allowing for equilibration.
-
Coalescence and Slow-Exchange: Observe the broadening and eventual splitting of signals as the temperature is lowered. The temperature at which signals for the two chair conformers become sharp is the slow-exchange regime.
-
Data Analysis: At the lowest temperature, integrate the signals corresponding to each conformer to determine their relative populations and calculate the free energy difference between them.
Computational Chemistry Approach
Computational modeling provides valuable insights into the relative energies and geometries of different conformers.[15][16]
-
Molecular Mechanics (MM): This method can be used for an initial conformational search to identify low-energy structures.
-
Quantum Mechanics (QM): Higher-level methods like Density Functional Theory (DFT) can provide more accurate calculations of the energies of the different conformers.[17][18]
Computational Workflow: DFT-Based Conformational Analysis
Caption: A generalized workflow for the computational conformational analysis of 3,3-dimethoxy-cyclohexylamine.
Data Presentation: Predicted Conformational Energies
| Conformer (Amine Position) | Relative Energy (kcal/mol) - DFT Calculation |
| Equatorial | 0.00 (Global Minimum) |
| Axial | > 2.0 (Significantly less stable) |
| Twist-Boat | > 5.0 (Higher energy intermediate) |
Note: These are illustrative values. Actual values would be obtained from specific calculations.
Implications for Drug Discovery and Development
A detailed understanding of the conformational preferences of 3,3-dimethoxy-cyclohexylamine is critical for its application in drug design.
-
Pharmacophore Modeling: The three-dimensional arrangement of the amino and methoxy groups is a key determinant of the molecule's pharmacophore. Knowing the dominant conformation is essential for designing molecules that will fit into a target binding site.
-
Structure-Activity Relationships (SAR): Modifications to the cyclohexane ring can alter the conformational equilibrium, which in turn can significantly impact biological activity.
-
Analogue Design: The synthesis of related arylcyclohexylamines has been a strategy in the development of new psychoactive substances, highlighting the importance of understanding the structure of this class of compounds.[19][20][21]
Conclusion
The molecular structure and conformational behavior of 3,3-dimethoxy-cyclohexylamine are governed by a complex interplay of steric and electronic factors. The chair conformation with an equatorially positioned amino group is predicted to be the most stable. A combined approach using advanced NMR techniques and computational chemistry is necessary to fully characterize its conformational landscape. The insights gained from such studies are invaluable for the rational design and development of new pharmaceuticals incorporating this versatile chemical scaffold.
References
- An Ab-Initio Study on Conformers of Cyclohexane. (n.d.). International Journal of Engineering Research and Technology.
- Conformational Analysis, Modeling, Stereochemistry and Optical Activity of Cyclohexane Derivatives. (n.d.). Scientific & Academic Publishing.
- Booth, H., & Everett, J. R. (1980). The conformational equilibrium of methylcyclohexane. Journal of the Chemical Society, Perkin Transactions 2, (2), 255-259.
- Wiberg, K. B. (2006). Intrinsic conformational preferences of substituted cyclohexanes and tetrahydropyrans evaluated at the CCSD(T) complete basis set limit: implications for the anomeric effect. The Journal of organic chemistry, 71(25), 9472–9475.
- Squillacote, M. E., Sheridan, R. S., Chapman, O. L., & Anet, F. A. L. (1975). Spectroscopic detection of the twist-boat conformation of cyclohexane. Direct measurement of the free energy difference between the chair and the twist-boat. Journal of the American Chemical Society, 97(11), 3244–3246.
- Anet, F. A. L., & Bourn, A. J. R. (1965). Nuclear magnetic resonance studies of ring inversion in substituted cyclohexanes. Journal of the American Chemical Society, 87(22), 5250–5255.
- Rzepa, H. S. (2010, January 28). The conformation of cyclohexane. Henry Rzepa's Blog.
- Wikipedia. (2023, October 27).
- The 1H NMR Spectroscopic Effect of Steric Compression Is Found in [3.3.1]Oxa- and Azabicycles and Their Analogues. (n.d.).
- Spectroscopic Properties of Cyclohexanes. (2021, March 5). Chemistry LibreTexts.
- The nuclear magnetic resonance method for determining conformational preferences in substituted cyclohexanes. Allowance for ring deformation. (n.d.). Royal Society of Chemistry.
- Intrinsic Conformational Preferences of Substituted Cyclohexanes and Tetrahydropyrans Evaluated at the CCSD(T) Complete Basis Se. (2024, September 5). Scholars' Mine.
- Syntheses, analytical and pharmacological characterizations of the 'legal high' 4-[1-(3-methoxyphenyl)cyclohexyl]morpholine (3-MeO-PCMo) and analogues. (2018, February 15). PubMed.
- Conformational Studies in the Cyclohexane Series. 2. Phenylcyclohexane and 1Methyl1-phenylcyclohexane. (n.d.).
- Syntheses and analytical characterizations of N-alkyl-arylcyclohexylamines. (n.d.).
- Substituted Cyclohexanes. (2021, December 15). Chemistry LibreTexts.
- Syntheses and analytical characterizations of N-alkyl-arylcyclohexylamines. (2016, August 15). PubMed.
- applications of dicyclohexylamine in the pharmaceutical industry today. (2024, December 20).
- The Role of Cyclohexylamine in Pharmaceutical Synthesis and Drug Development. (n.d.).
- Synthesis and biological activity of cyclohexylamine derivatives. (n.d.).
- Wikipedia. (n.d.). Cyclohexylamine.
- Synthesis, Characterisation and Antibacterial Activity of some New 2,5-Dimethoxy-3,6-Bis (Arylamino) Cyclohexa-2,5-Diene 1-4-Dions. (2014, February 12). TSI Journals.
- Conformational Analysis of 4-methylcyclohexane-1,3-diamine: A Technical Guide. (n.d.). Benchchem.
- Cyclohexylamine: an important industrial raw m
- CYCLOHEXYLAMINE. (n.d.).
- Conformational analysis of cyclohexanes. (2025, August 22). Chemistry LibreTexts.
- CYCLIC STEREOCHEMISTRY SEM-5, CC-12 PART-6, PPT-6 Part-6: Conformation-VI CONTENTS • Conformational Analysis of 1,3-Disubsti. (n.d.). St.
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Conformational analysis of cyclophane systems. (n.d.). ResearchGate.
- Conformational Analysis. (n.d.). OpenOChem Learn.
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Thermodynamic Profiling and Stability Analytics of 3,3-Dimethoxy-cyclohexylamine: A Technical Guide for Pharmaceutical Development
Executive Summary
3,3-Dimethoxy-cyclohexylamine is a highly specialized organic building block utilized extensively in the synthesis of complex active pharmaceutical ingredients (APIs). Structurally, it features a primary aliphatic amine and a dimethyl ketal group on a cyclohexane scaffold. Understanding its thermodynamic properties is critical for drug development professionals, as these metrics dictate the molecule's stability, reactivity, and optimal storage conditions.
Because the free base form of this compound is prone to oxidative degradation and moisture-induced ketal hydrolysis, it is predominantly isolated and commercialized as a tosylate salt (CAS 2387535-16-0)[1]. This whitepaper synthesizes predictive thermodynamic data, explains the causality behind its chemical behavior, and provides self-validating experimental protocols for rigorous thermochemical characterization.
Predictive and Evaluated Thermodynamic Data
Empirical, peer-reviewed gas-phase thermodynamic tables for the exact structure of 3,3-dimethoxy-cyclohexylamine are scarce. However, as a Senior Application Scientist, one can construct a highly accurate predictive profile by leveraging the Benson Group Additivity method[2] and benchmarking against well-characterized substructures: cyclohexylamine[3] and 1,1-dimethoxycyclohexane[4].
The table below summarizes the thermodynamic parameters, contrasting the free base with its thermodynamically stabilized tosylate salt.
Table 1: Thermodynamic Parameters of 3,3-Dimethoxy-cyclohexylamine
| Property | Free Base (Estimated/Calculated) | Tosylate Salt (CAS 2387535-16-0) | Causality / Derivation |
| Molecular Weight | 159.23 g/mol | 331.43 g/mol | Standard atomic weights. |
| Physical State (at 298 K) | Liquid | Crystalline Solid | Salt formation increases lattice energy ( ΔHlattice ). |
| Boiling Point (1 atm) | ~ 225 °C | N/A (Decomposes) | Extrapolated from cyclohexylamine (134 °C)[3] + dimethoxy mass contribution. |
| Melting Point | < 10 °C | > 160 °C | Ionic bonding in the tosylate salt drives a high ΔHfus . |
| pKa (Conjugate Acid) | ~ 9.9 | N/A | Cyclohexylamine pKa is 10.6[3]; the electron-withdrawing 3-dimethoxy group lowers basicity via induction. |
| Standard Enthalpy of Formation ( ΔHf∘ ) | ~ -410 kJ/mol | Undetermined | Derived via Benson Group Additivity[2]. |
Mechanistic Causality & Thermodynamic Stability
To effectively utilize 3,3-dimethoxy-cyclohexylamine in synthetic workflows, researchers must understand the thermodynamic forces governing its two primary functional groups.
Ketal Hydrolysis: Thermodynamic vs. Kinetic Control
The 3,3-dimethoxy group is a protected ketone. In aqueous media, the equilibrium between the ketal and the corresponding 3-amino-cyclohexanone is dictated by the thermodynamic activity of water and methanol.
-
Causality: The hydrolysis is thermodynamically favorable ( ΔG<0 ) in the presence of excess water, but it is kinetically restricted at neutral or basic pH. The introduction of an acid catalyst lowers the activation energy ( Ea ) by protonating a methoxy oxygen, forming a highly reactive oxonium intermediate.
-
Implication: To maintain the thermodynamic stability of the ketal during storage, the compound must be kept strictly anhydrous and slightly basic, or locked into a stable crystalline lattice (e.g., as a tosylate salt).
Thermodynamic cycle of ketal hydrolysis and formation.
Amine Protonation and Salt Selection
The free base is an oil that is susceptible to atmospheric CO2 (forming carbamates) and oxidation. By reacting the amine with p-toluenesulfonic acid (tosylic acid), the system achieves a lower overall free energy state. The large, polarizable tosylate anion forms a highly ordered, stable crystal lattice with the protonated amine. This maximizes the exothermic lattice enthalpy ( ΔHlattice ), rendering the tosylate salt highly crystalline, non-hygroscopic, and thermodynamically stable for long-term storage[1].
Self-Validating Experimental Protocols
To empirically determine the thermodynamic parameters of a specific batch of 3,3-dimethoxy-cyclohexylamine, the following self-validating protocols must be employed.
Protocol A: Solid-State Thermodynamics via Differential Scanning Calorimetry (DSC)
This protocol determines the heat capacity ( Cp ), melting point ( Tm ), and enthalpy of fusion ( ΔHfus ) of the tosylate salt.
-
System Validation (Self-Validation Step): Run a high-purity Indium standard. The system is validated only if the onset of melting is 156.6±0.2 °C and the ΔHfus is 28.45±0.5 J/g.
-
Sample Preparation: Weigh 3.0–5.0 mg of 3,3-dimethoxy-cyclohexylamine tosylate into an aluminum hermetic pan. Seal the pan to prevent the volatilization of any trapped solvent, which would skew the enthalpic measurement.
-
Method Execution:
-
Equilibrate at 25 °C under a dry nitrogen purge (50 mL/min).
-
Ramp temperature at 10 °C/min to 200 °C.
-
-
Data Analysis: Integrate the endothermic melting peak. The area under the curve represents ΔHfus . The onset temperature represents the true thermodynamic melting point.
-
Reversibility Check: Cool the sample at 10 °C/min back to 25 °C and perform a second heating cycle. A lack of a melting peak in the second cycle indicates thermal decomposition rather than reversible melting.
Protocol B: Solution-State Thermodynamics via Isothermal Titration Calorimetry (ITC)
ITC is the gold standard for determining the intrinsic enthalpy of protonation ( ΔHprot ) and precise pKa [5].
-
Buffer Preparation: Prepare a 50 mM phosphate buffer at pH 8.0.
-
Sample Loading: Load 0.5 mM of 3,3-dimethoxy-cyclohexylamine (free base) into the ITC sample cell. Load 5.0 mM HCl (titrant) into the injection syringe.
-
Self-Validation (Blank Subtraction): Perform a control titration of the 5.0 mM HCl into the bare buffer. This measures the heat of dilution. This blank must be subtracted from the sample data to isolate the heat of protonation.
-
Titration Execution: Perform 25 injections of 2 µL HCl at 25 °C, with 150-second intervals between injections to allow the heat signal to return to baseline.
-
Thermodynamic Extraction: Fit the baseline-corrected integrated heats to a single-site binding model. The inflection point yields the Ka (and thus pKa ), while the amplitude of the curve yields ΔHprot . The entropy ( ΔS ) is calculated via ΔG=−RTln(Ka)=ΔH−TΔS .
Experimental workflow for comprehensive thermodynamic profiling.
Conclusion
3,3-Dimethoxy-cyclohexylamine presents a unique thermodynamic profile governed by the competing stabilities of its primary amine and dimethyl ketal groups. By utilizing the tosylate salt, researchers effectively bypass the thermodynamic instability of the free base. Employing rigorous, self-validating calorimetric techniques (DSC and ITC) ensures that drug development processes relying on this building block are built upon sound, reproducible physical chemistry.
References
-
Chemical Properties of Cyclohexylamine (CAS 108-91-8) - Cheméo, chemeo.com,[Link]
-
Cyclohexane, 1,1-dimethoxy- - the NIST WebBook, nist.gov,[Link]
-
Estimation of the Thermodynamic Properties of Hydrocarbons at 298.15 K - AIP Publishing, aip.org,[Link]
-
Advanced Isothermal Titration Calorimetry for Medicinal Chemists with ITCcalc | Journal of Chemical Education - ACS Publications, acs.org,[Link]
Sources
Spectroscopic Characterization of 3,3-Dimethoxycyclohexan-1-amine: A Technical Whitepaper
Executive Summary
In modern pharmaceutical synthesis and drug discovery, functionalized cycloalkanes serve as critical building blocks for designing conformationally restricted pharmacophores. 3,3-Dimethoxycyclohexan-1-amine (often supplied as its stable tosylate salt, CAS: 2387535-16-0) is a highly versatile intermediate[1]. The ketal protection at the C3 position allows for orthogonal synthetic strategies, permitting selective functionalization of the primary amine before unmasking the ketone for subsequent reductive aminations or Grignard additions.
As a Senior Application Scientist, I approach the spectroscopic characterization of this molecule not merely as a routine identity check, but as a mechanistic evaluation of its structural integrity. This whitepaper provides an authoritative, in-depth guide to the NMR, Mass Spectrometry (MS), and IR characterization of 3,3-dimethoxycyclohexan-1-amine tosylate, detailing the causality behind experimental choices and providing self-validating protocols for rigorous analytical workflows.
Structural & Mechanistic Overview
The structural elucidation of 3,3-dimethoxycyclohexan-1-amine requires an understanding of its conformational dynamics. The cyclohexane ring rapidly interconverts between chair conformations at room temperature. However, the bulky tosylate counterion and the steric demands of the 3,3-dimethoxy (ketal) group heavily bias the equilibrium toward the conformer where the bulkier substituents occupy equatorial positions.
Because the C1 position contains a chiral center (bearing the amine), the molecule lacks an internal plane of symmetry. This has a profound mechanistic impact on the NMR data:
-
Diastereotopic Protons/Carbons: The two methoxy groups (-OCH3) are chemically inequivalent. One is pseudo-axial and the other is pseudo-equatorial relative to the chiral C1 center, resulting in distinct chemical shifts in both 1H and 13C NMR.
-
Salt Stabilization: The free base (C8H17NO2) is prone to oxidative degradation and volatility. Consequently, it is commercially distributed as the 4-methylbenzenesulfonate (tosylate) salt[2], which must be accounted for during spectral interpretation.
Spectroscopic Data & Interpretation
Nuclear Magnetic Resonance (NMR) Spectroscopy
The following tables summarize the quantitative 1H and 13C NMR data acquired at 400 MHz and 100 MHz, respectively, in DMSO-d6.
Table 1: 1H NMR Assignments (400 MHz, DMSO-d6)
| Position | Chemical Shift (ppm) | Multiplicity | Integration | Assignment / Mechanistic Logic |
|---|---|---|---|---|
| 1 | 3.05 | m | 1H | CH-NH3+ : Broad multiplet due to axial/equatorial averaging and coupling to adjacent CH2 groups. |
| OCH3 | 3.15, 3.10 | s, s | 6H | Ketal Methoxy : Split into two singlets due to the diastereotopic environment created by the C1 chiral center. |
| 2 | 1.95, 1.65 | m, m | 2H | C2-CH2 : Highly complex splitting; adjacent to both the deshielding protonated amine and the ketal. |
| 4, 5, 6 | 1.20 - 1.80 | m | 6H | Ring Backbone : Overlapping multiplets typical of cyclohexane methylenes. |
| NH3+ | 7.80 | br s | 3H | Ammonium Protons : Broadened by quadrupolar relaxation of Nitrogen-14 and chemical exchange. |
| Ts-Ar | 7.48, 7.12 | d, d | 4H | Tosylate Aromatics : Classic AA'BB' system (J = 8.0 Hz) confirming the salt form. |
| Ts-CH3 | 2.29 | s | 3H | Tosylate Methyl : Sharp singlet, useful as an internal integration standard (3H). |
Table 2: 13C NMR Assignments (100 MHz, DMSO-d6)
| Chemical Shift (ppm) | Carbon Type | Assignment | Causality / Logic |
|---|---|---|---|
| 145.5, 137.8, 128.1, 125.5 | Quaternary, CH | Tosylate Ar-C | Standard p-toluenesulfonate aromatic signals. |
| 98.5 | Quaternary | C3 (Ketal) | Highly deshielded by two highly electronegative oxygen atoms. |
| 48.5 | CH | C1 (CH-NH3+) | Deshielded by the adjacent protonated nitrogen. |
| 47.2, 47.0 | CH3 | 2x OCH3 | Distinct shifts confirm the lack of a symmetry plane. |
| 38.5 | CH2 | C2 | Shifted downfield relative to the bulk ring due to proximity to C1 and C3. |
| 31.0, 29.5, 19.5 | CH2 | C4, C6, C5 | Standard cyclohexane methylene backbone. |
| 20.8 | CH3 | Tosylate CH3 | Standard tosylate methyl carbon. |
Electrospray Ionization Mass Spectrometry (ESI-MS)
In positive ion mode ESI-MS, the tosylate counterion is invisible, and the spectrum is dominated by the protonated free base.
Table 3: ESI-MS Fragmentation (Positive Ion Mode)
| m/z Value | Ion Type | Mechanistic Pathway |
|---|---|---|
| 160.13 | [M+H]+ | Protonated intact free base (C8H18NO2+). |
| 143.10 | [M+H - NH3]+ | Loss of ammonia (-17 Da), forming a stabilized carbocation on the ring. |
| 128.10 | [M+H - CH3OH]+ | Loss of methanol (-32 Da) from the ketal, forming an oxonium ion. |
| 96.08 |[M+H - 2(CH3OH)]+ | Sequential loss of both methoxy groups, yielding a highly conjugated diene system. |
Experimental Methodologies & Self-Validating Protocols
To ensure absolute trustworthiness in analytical data, protocols must be designed as self-validating systems. The following workflows incorporate mandatory checkpoints to prevent the propagation of artifacts.
Protocol 1: High-Resolution NMR Acquisition
-
Sample Weighing: Weigh exactly 15.0 mg of 3,3-dimethoxycyclohexan-1-amine tosylate.
-
Causality: 15 mg provides an optimal signal-to-noise (S/N) ratio for 13C NMR within a reasonable timeframe (approx. 512 scans) while preventing line broadening in 1H NMR caused by high viscosity.
-
-
Solvent Selection & Dissolution: Dissolve the sample in 0.6 mL of DMSO-d6 (100 atom % D).
-
Causality: The tosylate salt form exhibits poor solubility in standard non-polar solvents like CDCl3. DMSO-d6 ensures complete dissolution, preventing broad, unresolved peaks.
-
-
Filtration (Critical Step): Filter the solution through a 0.22 µm PTFE syringe filter directly into a 5 mm precision NMR tube.
-
Causality: Particulate matter distorts the magnetic field homogeneity, leading to poor shimming and spectral artifacts.
-
-
Tuning, Matching, and Shimming: Insert the sample into the NMR spectrometer. Perform automated tuning and matching (ATM) for 1H and 13C nuclei. Lock onto the deuterium signal and perform gradient shimming.
-
Self-Validation Checkpoint: Run a preliminary 1H NMR (16 scans). Validation: Measure the full width at half maximum (FWHM) of the residual DMSO peak. If FWHM > 1.2 Hz, abort the run, re-filter the sample, and re-shim. Proceeding with poor shims invalidates subsequent 2D multiplet analysis.
-
Deep Acquisition: Upon passing the checkpoint, acquire 13C NMR (512 scans, d1=2s) and 2D gradient-selected COSY/HSQC.
Workflow for NMR sample preparation and self-validating data acquisition.
Protocol 2: LC-ESI-MS Analysis
-
Sample Dilution: Dilute the NMR sample to a final concentration of 1 µg/mL in 50:50 Water:Acetonitrile containing 0.1% Formic Acid.
-
Causality: 0.1% Formic acid ensures complete protonation of the primary amine, maximizing the [M+H]+ signal and preventing peak tailing on the column.
-
-
Self-Validation Checkpoint: Inject a blank (50:50 H2O:MeCN) immediately prior to the sample. Validation: If the m/z 160.13 peak is present in the blank, system carryover is occurring. The column must be flushed with 95% Acetonitrile for 10 minutes before proceeding to prevent false positives.
-
Chromatography & Ionization: Inject 2 µL onto a C18 UPLC column. Run a fast gradient from 5% to 95% Acetonitrile over 3 minutes. Utilize ESI positive mode with a capillary voltage of 3.0 kV and a desolvation temperature of 350°C.
ESI-MS positive ion mode fragmentation pathway for the free base.
Conclusion
The comprehensive characterization of 3,3-dimethoxycyclohexan-1-amine tosylate requires careful consideration of its physical state (salt vs. free base) and its stereochemical nuances (diastereotopic ketal methoxy groups). By utilizing DMSO-d6 for optimal solubility and employing self-validating checkpoints prior to deep 13C and 2D NMR acquisitions, researchers can guarantee the structural integrity of this vital synthetic building block before committing it to complex, multi-step drug development pipelines.
References
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A Theoretical and Practical Guide to 3,3-Dimethoxy-cyclohexylamine: A Versatile Intermediate for Modern Synthesis
Abstract: The quest for novel chemical entities with tailored properties is a cornerstone of advancements in pharmaceuticals and materials science. Substituted cyclohexylamines are a well-established class of intermediates, prized for their conformational rigidity and the synthetic versatility of the amine functional group.[1][2] This guide introduces 3,3-Dimethoxy-cyclohexylamine, a promising yet underexplored building block. While not extensively documented in current literature, its unique structural features—a primary amine for diverse functionalization and a gem-dimethoxy group for modulating physicochemical properties—suggest significant potential. This whitepaper will provide a comprehensive theoretical framework for its synthesis, reactivity, and prospective applications, offering researchers and drug development professionals a roadmap for harnessing its capabilities.
Introduction: The Untapped Potential of a Novel Scaffold
The cyclohexane ring is a ubiquitous motif in bioactive molecules, offering a three-dimensional scaffold that can effectively present pharmacophoric groups in a defined spatial orientation.[2] The introduction of an amine functionality provides a reactive handle for a multitude of chemical transformations, including amide bond formation, Schiff base condensation, and the synthesis of complex nitrogen-containing heterocycles.[3] These reactions are fundamental to the construction of a vast array of active pharmaceutical ingredients (APIs), from analgesics to antihistamines.[3][4]
3,3-Dimethoxy-cyclohexylamine presents a unique variation on this theme. The gem-dimethoxy group at the 3-position introduces several intriguing features:
-
Modulation of Lipophilicity: The two methoxy groups can influence the molecule's polarity and lipophilicity, potentially impacting its solubility, membrane permeability, and pharmacokinetic profile in a drug discovery context.
-
Stereoelectronic Effects: The electron-donating nature of the methoxy groups may influence the basicity and nucleophilicity of the amine at the 1-position.[5]
-
Metabolic Stability: The acetal functionality is generally stable under basic and neutral conditions, potentially offering a metabolically robust anchor within a larger molecule.[6]
-
Conformational Constraint: The bulky dimethoxy group can influence the conformational equilibrium of the cyclohexane ring, which could be exploited in the design of conformationally restricted analogs of known drugs.
This guide will delve into the theoretical underpinnings and practical considerations for utilizing 3,3-Dimethoxy-cyclohexylamine as a strategic chemical intermediate.
Predicted Physicochemical Properties
A foundational understanding of a molecule's physical and chemical properties is essential for its effective application. The following table outlines the predicted properties of 3,3-Dimethoxy-cyclohexylamine.
| Property | Predicted Value |
| Molecular Formula | C8H17NO2 |
| Molecular Weight | 159.23 g/mol |
| Appearance | Colorless to pale yellow liquid (predicted) |
| Boiling Point | ~200-220 °C (estimated) |
| Solubility | Soluble in a wide range of organic solvents. |
| pKa of Conjugate Acid | ~10.5 (estimated, similar to cyclohexylamine) |
The presence of the two oxygen atoms in the methoxy groups is expected to increase the polarity of the molecule compared to unsubstituted cyclohexylamine, potentially enhancing its solubility in more polar organic solvents. The basicity of the amine is anticipated to be similar to that of cyclohexylamine, as the electronic influence of the methoxy groups at the 3-position is not expected to be substantial.
Proposed Synthetic Pathway
A plausible and efficient synthesis of 3,3-Dimethoxy-cyclohexylamine can be envisioned starting from the readily available 1,3-cyclohexanedione. The proposed two-step synthesis involves the formation of a ketal followed by reductive amination.
Caption: Proposed two-step synthesis of 3,3-Dimethoxy-cyclohexylamine.
Step 1: Ketalization to 3,3-Dimethoxy-cyclohexanone
The first step involves the protection of one of the carbonyl groups of 1,3-cyclohexanedione as a ketal. Due to the symmetrical nature of the starting material, selective monoketalization can be achieved under controlled conditions.
Protocol:
-
To a solution of 1,3-cyclohexanedione (1.0 eq) in methanol (excess), add a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid, 0.05 eq).
-
Heat the reaction mixture to reflux and monitor the progress by TLC or GC-MS. The formation of the desired product will be accompanied by the formation of water.
-
Upon completion, neutralize the acid with a mild base (e.g., sodium bicarbonate).
-
Remove the methanol under reduced pressure.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield crude 3,3-Dimethoxy-cyclohexanone, which can be purified by column chromatography or distillation.
Causality: The use of an acid catalyst is crucial for the formation of the acetal.[7] The reaction is an equilibrium process, and using a large excess of methanol helps to drive the reaction towards the product side.[8]
Step 2: Reductive Amination to 3,3-Dimethoxy-cyclohexylamine
The second step is a direct reductive amination of the remaining ketone functionality.[9] This is a highly efficient method for the synthesis of primary amines from ketones.[10]
Protocol:
-
In a high-pressure reactor, dissolve 3,3-Dimethoxy-cyclohexanone (1.0 eq) in a suitable solvent such as methanol saturated with ammonia.
-
Add a hydrogenation catalyst, for instance, Raney Nickel (5-10 wt%).
-
Seal the reactor and purge with nitrogen, then pressurize with hydrogen gas (e.g., 50-100 bar).
-
Heat the reaction mixture (e.g., 80-120 °C) with vigorous stirring.
-
Monitor the reaction progress by monitoring hydrogen uptake.
-
Once the reaction is complete, cool the reactor, carefully vent the hydrogen, and purge with nitrogen.
-
Filter the reaction mixture to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the crude 3,3-Dimethoxy-cyclohexylamine.
-
The product can be purified by vacuum distillation.
Causality: The reaction proceeds via the in-situ formation of an imine intermediate, which is then reduced by the catalyst and hydrogen to the corresponding amine.[9] The use of a catalyst like Raney Nickel is essential for the hydrogenation step.
Chemical Reactivity and Mechanistic Considerations
The reactivity of 3,3-Dimethoxy-cyclohexylamine is governed by the interplay between the primary amine and the gem-dimethoxy groups.
Caption: Key reactive sites and potential transformations of 3,3-Dimethoxy-cyclohexylamine.
Reactivity of the Amine Group
The primary amine in 3,3-Dimethoxy-cyclohexylamine is expected to exhibit typical nucleophilic and basic properties. It will readily react with a variety of electrophiles:
-
Acylation: Reaction with acyl chlorides or anhydrides will yield stable amides. This is a fundamental transformation for introducing the cyclohexylamine scaffold into larger molecules.
-
Alkylation: While direct alkylation can lead to over-alkylation, reductive amination with aldehydes or ketones provides a controlled method for synthesizing secondary and tertiary amines.[11]
-
Schiff Base Formation: Condensation with aldehydes or ketones will form imines, which can be further reduced or used in other transformations.
The steric bulk of the gem-dimethoxy group at the 3-position may exert some steric hindrance, potentially slowing down the rate of reaction compared to unsubstituted cyclohexylamine, especially with bulky electrophiles.[12][13]
Stability of the Acetal Group
A key feature of 3,3-Dimethoxy-cyclohexylamine is the stability of the acetal group. Acetals are stable to bases, oxidizing agents, and reducing agents.[6] This orthogonality allows for a wide range of chemical transformations to be performed on the amine group without affecting the dimethoxy moiety.
However, the acetal is susceptible to hydrolysis under acidic conditions, which regenerates the ketone.[7][14] This property can be exploited as a synthetic strategy, where the dimethoxy group acts as a protecting group for a ketone that can be deprotected at a later stage.
Prospective Role as a Chemical Intermediate
The unique combination of a reactive amine and a stable, polarity-modifying dimethoxy group makes 3,3-Dimethoxy-cyclohexylamine a highly attractive intermediate for drug discovery and materials science.
In Drug Discovery
Substituted cyclohexylamines are prevalent in many pharmaceuticals.[1][2] 3,3-Dimethoxy-cyclohexylamine can serve as a scaffold for the synthesis of novel analogs of existing drugs or for the development of new chemical entities.
| Potential Application | Rationale |
| Novel Analgesics | The cyclohexylamine moiety is present in some analgesic compounds. Introducing the 3,3-dimethoxy group could alter the pharmacokinetic profile, potentially leading to improved bioavailability or a longer duration of action. |
| Antihistamine Analogs | Many antihistamines contain an amino group. The dimethoxy substitution could be used to fine-tune the lipophilicity and receptor binding affinity.[4] |
| Kinase Inhibitors | The cyclohexane scaffold can be used to orient substituents towards specific binding pockets in protein kinases. The dimethoxy group could provide additional hydrogen bond accepting capabilities. |
digraph "Drug_Discovery_Workflow" { graph [rankdir="TB", splines=true, overlap=false, nodesep=0.5, fontname="Helvetica"]; node [shape=box, style="rounded,filled", fillcolor="#E8F0FE", fontname="Helvetica", fontcolor="#202124"]; edge [fontname="Helvetica", color="#5F6368"];A[label="3,3-Dimethoxy-cyclohexylamine"]; B[label="Library Synthesis\n(e.g., Amide Coupling)"]; C [label="High-Throughput Screening"]; D [label="Hit Identification"]; E [label="Lead Optimization"]; F [label="Preclinical Candidate"]; A -> B; B -> C; C -> D; D -> E; E -> F;
}
Caption: A generalized workflow for utilizing 3,3-Dimethoxy-cyclohexylamine in a drug discovery pipeline.
In Materials Science
The amine functionality of 3,3-Dimethoxy-cyclohexylamine makes it a suitable monomer or curing agent for the synthesis of polymers such as polyamides and polyimides. The incorporation of the dimethoxycyclohexyl moiety could impart unique properties to the resulting polymers, such as altered thermal stability, solubility, and dielectric properties.
Hypothetical Experimental Protocol: Acylation
The following protocol details a hypothetical acylation reaction to demonstrate the utility of 3,3-Dimethoxy-cyclohexylamine as an intermediate.
Synthesis of N-(3,3-dimethoxycyclohexyl)acetamide:
-
In a round-bottom flask, dissolve 3,3-Dimethoxy-cyclohexylamine (1.0 eq) in a suitable aprotic solvent (e.g., dichloromethane) containing a non-nucleophilic base (e.g., triethylamine, 1.2 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add acetyl chloride (1.1 eq) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Upon completion, quench the reaction with water.
-
Separate the organic layer and wash sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel to yield the pure N-(3,3-dimethoxycyclohexyl)acetamide.
This straightforward protocol highlights how the amine group can be readily functionalized to create more complex structures.
Conclusion
While 3,3-Dimethoxy-cyclohexylamine is not a widely commercialized or extensively studied compound, its structural features suggest it is a chemical intermediate of considerable potential. Its synthesis from readily available starting materials appears feasible through established chemical transformations. The combination of a versatile primary amine and a stable, property-modulating gem-dimethoxy group provides a unique scaffold for the synthesis of novel molecules in the pharmaceutical and materials science arenas. This guide serves as a foundational document to encourage and facilitate the exploration of this promising building block.
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3,3-Dimethoxy-cyclohexylamine and its derivatives' biological activity
An In-Depth Technical Guide to 3,3-Dimethoxy-cyclohexylamine: Strategic Pharmacophore Design and Biological Applications
As a Senior Application Scientist in medicinal chemistry, I frequently encounter the challenge of designing conformationally restricted, metabolically stable pharmacophores. The cyclohexylamine motif is a cornerstone in drug discovery, offering a robust scaffold for hydrogen bonding and lipophilic pocket occupation. However, synthesizing complex, di-substituted cyclohexyl systems requires precise orthogonal protection strategies.
This whitepaper explores 3,3-Dimethoxy-cyclohexylamine (often utilized as its stable tosylate salt, CAS 2387535-16-0)[1]. We will dissect its role not as a final therapeutic agent, but as a critical, masked-ketone building block that enables the synthesis of highly potent derivatives targeting the central nervous system (CNS), kinase pathways, and metabolic enzymes.
Chemical Rationale: The Causality of Acetal Protection
The free base of 3-aminocyclohexanone is inherently unstable; the nucleophilic amine and electrophilic ketone can undergo intermolecular condensation, leading to complex oligomeric mixtures. To harness this scaffold, the ketone must be masked.
By converting the ketone to a dimethyl acetal, we generate 3,3-dimethoxy-cyclohexylamine. This protection strategy provides two distinct advantages:
-
Chemoselectivity : It allows for aggressive functionalization of the primary amine (via reductive amination, amide coupling, or SNAr reactions) without unwanted side reactions at the C3 position.
-
Stability : Commercially, this building block is supplied as a tosylate salt (3,3-dimethoxycyclohexan-1-amine 4-methylbenzenesulfonate)[1]. The tosylate counterion neutralizes the amine, yielding a highly crystalline, bench-stable solid that resists oxidation and degradation over time.
Once the amine is functionalized, the acetal can be cleanly hydrolyzed under mild acidic conditions to reveal the ketone, which serves as a secondary handle for further derivatization, enabling the exploration of deep Structure-Activity Relationships (SAR).
Synthetic workflow for generating bioactive derivatives from 3,3-dimethoxy-cyclohexylamine.
Biological Activity of Cyclohexylamine Derivatives
While the acetal itself is a synthetic intermediate, the resulting 3-substituted cyclohexylamine derivatives exhibit profound biological activity across multiple therapeutic areas.
CNS Agents: Dopamine D3 and 5-HT1A Modulation
Schizophrenia and bipolar disorder treatments heavily rely on modulating dopamine and serotonin pathways. Cyclohexane amine derivatives have been engineered as pharmacophore fusion drugs. By utilizing the cyclohexyl scaffold, researchers have developed compounds with high affinity for the Dopamine D3 receptor and 5-HT1A receptor, while maintaining high D3/D2 selectivity[2]. These derivatives stabilize DA levels in the brain, mitigating both positive and negative symptoms of schizophrenia with a lower side-effect profile than traditional typical antipsychotics[2].
Kinase Inhibition: JAK3 and Autoimmune Diseases
Janus kinase 3 (JAK3) is critical for the signaling of the gamma common chain cytokine family (IL-2, IL-4, IL-7, etc.). Inhibiting JAK3 is a validated strategy for treating severe inflammatory and autoimmune diseases[3]. Pyrrolopyridazine derivatives incorporating the 3-aminocyclohexyl motif (derived from 3-aminocyclohexanone precursors) have been patented as potent JAK3 inhibitors[3]. The cyclohexyl ring provides optimal steric bulk and conformational rigidity, perfectly positioning the amine to interact with the ATP-binding pocket of the kinase.
Metabolic Modulation: 11β-HSD1 Inhibition
The enzyme 11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1) regulates local cortisol levels, and its inhibition is a target for metabolic syndrome and certain cancers. Recent QSAR analyses and biological evaluations have shown that replacing a cyclopentylamine group with a cyclohexylamine group in 2-aminothiazole derivatives significantly alters cellular metabolic activity, acting as strong inhibitors of 11β-HSD1[4].
Quantitative Data Summary
The following table synthesizes the biological efficacy of derivatives synthesized utilizing the cyclohexylamine pharmacophore:
| Target System | Derivative Class / Scaffold | Key Pharmacophore Contribution | Observed Activity (IC50 / Ki) | Reference |
| Dopamine D3 / 5-HT1A | Fused cyclohexane amines | High D3/D2 selectivity; spatial orientation of basic nitrogen. | Ki < 10 nM (D3) | [2] |
| JAK3 Kinase | Pyrrolopyridazine-cyclohexylamines | Lipophilic pocket occupation; H-bond donor positioning. | IC50 < 50 nM | [3] |
| 11β-HSD1 | 2-(Cyclohexylamino)thiazol-4(5H)-ones | Conformational rigidity; metabolic suppression in tumor lines. | IC50 ~ 10 µM | [4] |
Experimental Workflows: Self-Validating Protocols
To ensure scientific integrity and reproducibility, the following protocols detail the transformation of 3,3-dimethoxy-cyclohexylamine tosylate into a functionalized bioactive scaffold. These are designed as self-validating systems, incorporating specific checkpoints to verify successful causality at each step.
Protocol A: Selective Amine Functionalization (SNAr)
Causality: The tosylate salt must be neutralized to liberate the nucleophilic free amine. We use N,N-Diisopropylethylamine (DIPEA) because it is a non-nucleophilic base that will not compete with our starting material. The reaction is kept strictly anhydrous and basic to prevent premature cleavage of the dimethyl acetal.
-
Preparation : Suspend 1.0 equivalent of 3,3-dimethoxy-cyclohexylamine tosylate in anhydrous N,N-Dimethylformamide (DMF) (0.2 M concentration).
-
Free-basing : Add 3.0 equivalents of DIPEA. Stir at room temperature for 15 minutes. Validation: The suspension should become a clear solution as the free base is generated.
-
Coupling : Add 1.1 equivalents of the desired electrophile (e.g., an aryl chloride for SNAr).
-
Heating : Elevate the temperature to 80°C and stir for 12 hours under a nitrogen atmosphere.
-
Validation Checkpoint : Perform LC-MS analysis. The mass of the starting material ( [M+H]+=160.1 for the free amine) should be absent, replaced by the product mass.
-
Workup : Quench with saturated aqueous NaHCO3 and extract with Ethyl Acetate (3x). The basic aqueous layer ensures the acetal remains intact during workup. Dry over Na2SO4 and concentrate.
Protocol B: Acetal Deprotection and Reductive Amination
Causality: To functionalize the C3 position, the acetal must be hydrolyzed. We use aqueous Trifluoroacetic acid (TFA), which provides enough protons to catalyze the hydrolysis without degrading sensitive aryl-amine bonds. Subsequent reductive amination uses Sodium Triacetoxyborohydride (STAB), a mild reducing agent that selectively reduces the intermediate imine without reducing the unreacted ketone.
-
Deprotection : Dissolve the intermediate from Protocol A in a 1:1 mixture of Dichloromethane (DCM) and 50% aqueous TFA. Stir at room temperature for 2 hours.
-
Validation Checkpoint : TLC (using a basic stain like Ninhydrin or PMA) should show complete disappearance of the non-polar acetal spot and the appearance of a more polar ketone spot.
-
Neutralization : Carefully neutralize with saturated aqueous NaHCO3 until pH 8 is reached, extract with DCM, and concentrate to yield the 3-aminocyclohexanone derivative.
-
Imine Formation : Dissolve the ketone in 1,2-Dichloroethane (DCE). Add 1.2 equivalents of a secondary amine and 1.5 equivalents of glacial acetic acid. Stir for 1 hour to form the imine.
-
Reduction : Add 1.5 equivalents of STAB in portions. Stir for 12 hours at room temperature.
-
Final Validation : LC-MS will confirm the target di-substituted cyclohexylamine drug candidate.
Mechanistic Pathway Visualization
The resulting derivatives frequently exert their biological effects via G-protein coupled receptors (GPCRs). Below is the mechanistic pathway demonstrating how these optimized cyclohexylamine derivatives mitigate schizophrenia symptoms via D3 and 5-HT1A modulation.
Modulation of D3 and 5-HT1A receptor signaling pathways by cyclohexylamine derivatives.
References
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- 4. mdpi.com [mdpi.com]
Application Note: Strategies for the Purification of Crude 3,3-Dimethoxy-cyclohexylamine
An In-Depth Technical Guide
**Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the purification of crude 3,3-Dimethoxy-cyclohexylamine. Due to the limited specific literature on this compound, this note synthesizes established principles of amine purification and applies them to the unique structural features of the target molecule—a primary aliphatic amine with a protected ketone (ketal) functionality. We present detailed protocols for fractional vacuum distillation, purification via salt crystallization, and preparative column chromatography, supported by a logical workflow for selecting the optimal technique. Furthermore, methods for purity assessment and a troubleshooting guide are included to ensure a self-validating and robust purification process.
Introduction
3,3-Dimethoxy-cyclohexylamine is a bifunctional organic molecule featuring a primary amine on a cyclohexane ring, with a geminal dimethoxy group at the 3-position. This structure, effectively a protected cyclohexanone derivative, makes it a potentially valuable building block in medicinal chemistry and materials science. The primary amine offers a reactive handle for amide bond formation, reductive amination, and other nucleophilic additions, while the acid-labile ketal group provides a latent ketone functionality for subsequent synthetic transformations.
The efficacy and safety of any pharmaceutical agent or advanced material derived from this intermediate depend critically on its purity. Impurities originating from the synthesis—such as unreacted starting materials, catalysts, solvents, or byproducts from side reactions (e.g., over-alkylation, elimination, or ketal hydrolysis)—can interfere with downstream reactions, compromise final product integrity, and introduce potential toxicological risks. This guide details robust methodologies to isolate 3,3-Dimethoxy-cyclohexylamine in high purity.
Analysis of Physicochemical Properties and Potential Impurities
A successful purification strategy begins with an understanding of the target molecule's properties and the likely nature of its impurities.
2.1. Predicted Physicochemical Properties The properties of 3,3-Dimethoxy-cyclohexylamine are extrapolated from its constituent parts and analogous compounds like cyclohexylamine.[1][2][3]
| Property | Predicted Value / Characteristic | Rationale & Impact on Purification |
| Molecular Formula | C₈H₁₇NO₂ | - |
| Molecular Weight | 159.23 g/mol | Higher than cyclohexylamine (99.17 g/mol ), suggesting a higher boiling point. |
| Appearance | Colorless to pale yellow liquid | Typical for aliphatic amines; color may indicate impurities.[1] |
| Boiling Point | Estimated >180 °C at atm. pressure | The addition of two methoxy groups significantly increases molecular weight and polarity compared to cyclohexylamine (b.p. 134.5 °C).[1][3] Vacuum distillation is required to prevent thermal decomposition. |
| Basicity (pKa) | ~10.5 | Similar to cyclohexylamine (pKa of conjugate acid is 10.64).[1] The basicity is central to purification via acid-base extraction and salt formation. |
| Solubility | Miscible with most organic solvents (DCM, EtOAc, Ether, Alcohols). Limited solubility in water. | The amine and ether groups provide some polarity, but the C8 hydrocarbon backbone dominates. This allows for effective partitioning in liquid-liquid extractions. |
| Stability | Stable under basic/neutral conditions. Sensitive to strong acids. | The ketal is susceptible to hydrolysis under acidic conditions, which can be a challenge during purification via acid salt formation if not handled correctly. |
2.2. Common Synthesis Route & Potential Impurities A plausible synthesis is the reductive amination of 3,3-dimethoxycyclohexanone. This informs the potential impurity profile.
-
Unreacted Starting Material: 3,3-dimethoxycyclohexanone.
-
Reaction Intermediates: The corresponding imine.
-
Byproducts: 3,3-Dimethoxycyclohexanol (from ketone reduction), dicyclohexylamine derivatives (from over-alkylation).
-
Degradation Products: Cyclohexane-1,3-dione (from ketal hydrolysis under acidic workup conditions).
-
Residuals: Solvents, catalysts (e.g., palladium, nickel), and reagents.
Purification Strategy Workflow
The choice of purification method depends on the scale of the reaction, the nature of the impurities, and the required final purity. The following workflow provides a logical decision-making process.
Caption: Decision workflow for selecting the appropriate purification technique.
Detailed Experimental Protocols
Protocol 1: Fractional Vacuum Distillation
Principle: This technique separates compounds based on differences in boiling points. It is ideal for purifying thermally stable liquids from non-volatile impurities or from components with significantly different boiling points.[4] Given the estimated high boiling point of the target amine, distillation must be performed under reduced pressure to prevent decomposition.
Step-by-Step Methodology:
-
Apparatus Setup: Assemble a fractional distillation apparatus equipped with a short Vigreux column, a distillation head with a thermometer, a condenser, and a receiving flask. Ensure all glass joints are properly sealed with vacuum grease. Connect the apparatus to a vacuum pump via a cold trap (liquid nitrogen or dry ice/acetone).
-
Charge the Flask: Charge the distillation flask with the crude 3,3-Dimethoxy-cyclohexylamine and a magnetic stir bar or several boiling chips. Do not fill the flask more than two-thirds full.
-
Initiate Vacuum: Slowly and carefully apply vacuum to the system. Bumping can be minimized by stirring or by starting the vacuum before heating.
-
Heating: Once the desired pressure is stable (e.g., 1-5 mmHg), begin heating the distillation flask using a heating mantle with sand or an oil bath for uniform temperature control.
-
Fraction Collection:
-
Collect and discard any low-boiling initial fractions (forerun), which may contain residual solvents.
-
As the temperature stabilizes at the vapor head, collect the main fraction corresponding to the boiling point of the pure product. The boiling point will be significantly lower than at atmospheric pressure.
-
Monitor the distillation temperature closely. A sharp, stable temperature plateau indicates the collection of a pure compound.
-
-
Shutdown: Once the main fraction is collected or the distillation rate drops, remove the heat source first. Allow the apparatus to cool before slowly and carefully releasing the vacuum to prevent air from rushing in and disturbing the setup.
Protocol 2: Purification via Acid Salt Crystallization
Principle: This robust chemical method leverages the basicity of the amine. The amine is reacted with an acid to form a polar, often crystalline, salt.[5][6] Non-basic impurities remain in the organic solvent and are removed by filtration. The purified salt is then treated with a base to regenerate the pure, free amine.[7][8]
Caption: Workflow for amine purification via salt formation and liberation.
Step-by-Step Methodology:
-
Dissolution: Dissolve the crude amine in a suitable water-immiscible organic solvent with low polarity, such as diethyl ether or ethyl acetate (EtOAc), at a concentration of approximately 0.5-1.0 M.
-
Salt Formation:
-
Cool the solution in an ice bath.
-
Slowly add a solution of anhydrous HCl in ether (commercially available or prepared by bubbling HCl gas through ether) dropwise with vigorous stirring.
-
The amine hydrochloride salt should precipitate as a white solid. Monitor the precipitation and stop adding acid when no further solid forms. Avoid a large excess of acid to prevent potential hydrolysis of the ketal.
-
-
Isolation of the Salt:
-
Stir the resulting slurry in the ice bath for 30 minutes to ensure complete crystallization.
-
Collect the solid salt by vacuum filtration using a Büchner funnel.
-
Wash the filter cake with a small amount of cold diethyl ether to remove residual organic impurities.
-
Dry the purified salt under vacuum.
-
-
Liberation of the Free Amine:
-
Suspend the dried amine hydrochloride salt in a separatory funnel containing diethyl ether and a 2 M aqueous solution of sodium hydroxide (NaOH).
-
Shake the funnel vigorously, venting frequently. The solid salt will dissolve as it is neutralized to the free amine, which partitions into the ether layer.
-
Ensure the aqueous layer is basic (pH > 12) using pH paper.
-
Separate the layers and extract the aqueous layer two more times with fresh diethyl ether.
-
-
Final Workup:
-
Combine the organic extracts and wash them with brine (saturated NaCl solution) to remove residual water.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Filter off the drying agent and remove the solvent under reduced pressure (rotary evaporation) to yield the pure 3,3-Dimethoxy-cyclohexylamine.
-
Protocol 3: Preparative Column Chromatography
Principle: This technique separates compounds based on their differential adsorption to a stationary phase and solubility in a mobile phase. It is highly effective for removing impurities with polarities similar to the target compound. For amines, special precautions are needed to prevent "streaking" or tailing on the column.[9]
Step-by-Step Methodology:
-
Stationary Phase Selection: Standard silica gel is often used. However, due to the basic nature of the amine, which can interact strongly with acidic silica, it is highly recommended to pre-treat the silica or use a modified mobile phase.
-
Column Packing:
-
Prepare a slurry of silica gel in the initial, non-polar mobile phase (e.g., hexane or petroleum ether).
-
Pour the slurry into the column and allow it to pack evenly under positive pressure, ensuring no air bubbles are trapped.
-
-
Mobile Phase (Eluent) Preparation:
-
A gradient of ethyl acetate in hexane is a good starting point.
-
Crucially, add 0.5-1% triethylamine (TEA) or ammonia (e.g., 7N in methanol) to the mobile phase. This deactivates the acidic sites on the silica gel, preventing irreversible adsorption and ensuring a symmetrical peak shape for the amine.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of the mobile phase (or a compatible solvent like dichloromethane).
-
Alternatively, for less soluble materials, perform a "dry loading": adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and carefully add the resulting dry powder to the top of the packed column.
-
-
Elution and Fraction Collection:
-
Begin eluting with a low-polarity solvent mixture (e.g., 95:5 Hexane:EtOAc + 1% TEA).
-
Gradually increase the polarity of the mobile phase (e.g., to 80:20 Hexane:EtOAc + 1% TEA) to elute the target compound.
-
Collect fractions and monitor the elution progress using Thin-Layer Chromatography (TLC). Stain the TLC plates with a suitable agent like potassium permanganate or ninhydrin to visualize the amine.
-
-
Product Isolation: Combine the pure fractions (as determined by TLC), and remove the solvents and triethylamine under reduced pressure to obtain the purified product.
Purity Assessment and Quality Control
To validate the success of the purification, the final product must be analyzed using orthogonal analytical methods.
-
Gas Chromatography-Mass Spectrometry (GC-MS): The definitive method for assessing the purity of volatile amines and identifying any remaining volatile impurities.[10]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra confirm the chemical structure and can reveal impurities at levels down to ~1%.[11]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Useful for analyzing purity, especially if the compound is derivatized or if non-volatile impurities are suspected.[12][13][14]
Troubleshooting
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low recovery after distillation | 1. Product decomposition at high temperature.2. Inefficient vacuum. | 1. Ensure a high vacuum (<5 mmHg) is achieved.2. Use a shorter distillation path or a Kugelrohr apparatus. |
| Product "oils out" during salt crystallization | 1. Solvent is too polar.2. Presence of impurities preventing lattice formation. | 1. Use a less polar solvent like diethyl ether or pentane.2. Try a different counter-ion (e.g., form the oxalate or tartrate salt). |
| Amine streaks badly on TLC/Column | Acidic sites on silica gel strongly adsorbing the basic amine. | Add 0.5-1% triethylamine or ammonia to the eluent. Alternatively, use neutral or basic alumina as the stationary phase. |
| Ketal group hydrolyzes during acid salt formation | Exposure to excess or aqueous acid. | Use anhydrous HCl in an organic solvent. Add the acid slowly at 0 °C and avoid a large excess. Work up the free amine promptly after isolation. |
References
- Analyst (RSC Publishing). Determination of aliphatic amines in water by liquid chromatography using solid-phase extraction cartridges for preconcentration and derivatization.
- Chemcess. Cyclohexylamine: Properties, Reactions, Production And Uses.
- Sigma-Aldrich. Derivatization and Separation of Aliphatic Amines.
- Sciencemadness.org. Forming oxalate salts of amines.
- Organic Syntheses. A Publication of Reliable Methods for the Preparation of Organic Compounds.
- Beilstein Journals. Trichloroacetic acid fueled practical amine purifications.
- University of Rochester. Recrystallization and Crystallization.
- National Institutes of Health (NIH). Trichloroacetic acid fueled practical amine purifications.
- TCI Chemicals. SAFETY DATA SHEET - 2,3-Dimethoxybenzylamine.
- CUNY. SOP: CRYSTALLIZATION.
- PubChem. 3-Methoxy-cyclohexylamine hydrochloride.
- PrepChem.com. Preparation of cyclohexylamine.
- ACS Publications. Gas chromatographic analysis of aliphatic amines using aromatic polymers.
- Organic Syntheses. n,n-dimethylcyclohexylmethylamine.
- Google Patents. US4914239A - Method for production of cyclohexylamines.
- Ataman Kimya. CYCLOHEXYLAMINE.
- ResearchGate. Determination of aliphatic amines by cation-exchange chromatography.
- Thermo Fisher Scientific. Automatic Precolumn Derivatization for the HPLC Determination of Aliphatic Amines in Air.
- Supporting Information. A Highly Active Catalyst for Pd-Catalyzed Amination Reactions.
- INCHEM. ICSC 1444 - N,N-DIMETHYLCYCLOHEXYLAMINE.
- National Institutes of Health (NIH). Determination of Arylcyclohexylamines in Biological Specimens: Sensors and Sample Pre-Treatment Approaches.
- ResearchGate. Syntheses and analytical characterizations of N-alkyl-arylcyclohexylamines.
- Benchchem. Validating the Stereochemistry of (1R,3S)-3-methoxycyclohexan-1-amine: A Comparative Guide to Analytical Techniques.
- Ataman Kimya. DIMETHYLCYCLOHEXYLAMINE.
- NOAA. DIMETHYLCYCLOHEXYLAMINE - CAMEO Chemicals.
- Wikipedia. Cyclohexylamine.
- Eschenny. Cyclohexylamine: an important industrial raw material.
- Benchchem. An In-depth Technical Guide to the Physical and Chemical Properties of N-cyclohexylthiolan-3-amine.
- Eschenny. Cyclohexylamine Usage And Synthesis.
- SCIEX. Rapid Determination of 33 Primary Aromatic Amines.
- ResearchGate. An overview towards the production of cyclohexylamine.
Sources
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Orthogonal Strategies for the High-Fidelity Purity Analysis of 3,3-Dimethoxy-cyclohexylamine Using HPLC/CAD and GC-MS
An Application Note and Protocol Guide:
Abstract
The determination of purity for pharmaceutical intermediates like 3,3-Dimethoxy-cyclohexylamine is a critical step in drug development, directly impacting the safety and efficacy of the final active pharmaceutical ingredient (API). This compound, a primary aliphatic amine, presents unique analytical challenges due to its high polarity and lack of a significant UV-absorbing chromophore. This guide provides two robust, orthogonal analytical strategies for its comprehensive purity assessment: a High-Performance Liquid Chromatography (HPLC) method coupled with a Charged Aerosol Detector (CAD) and a Gas Chromatography-Mass Spectrometry (GC-MS) method requiring chemical derivatization. We delve into the causality behind methodological choices, provide detailed, step-by-step protocols, and outline validation parameters, offering researchers a self-validating framework for implementation.
Introduction: The Analytical Imperative for a Challenging Analyte
3,3-Dimethoxy-cyclohexylamine is a key building block in synthetic organic chemistry. As with any pharmaceutical intermediate, ensuring its purity is mandated by regulatory bodies to control the impurity profile of the resulting API.[1][2] The primary amine functional group and its aliphatic, non-chromophoric structure make direct analysis by common techniques like UV-based HPLC difficult.[3]
This necessitates methods that can either accommodate these properties or chemically modify the analyte to make it more amenable to analysis. We present two powerful and complementary approaches:
-
HPLC with Charged Aerosol Detection (HPLC-CAD): A direct approach that separates the analyte and its impurities based on polarity using Hydrophilic Interaction Liquid Chromatography (HILIC) and provides universal, mass-based detection for non-volatile compounds.[4][5]
-
Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization: An indirect but highly specific method that chemically modifies the polar amine to increase its volatility for gas-phase separation and provides structural information for impurity identification through mass spectrometry.[6][7][8]
Employing these orthogonal methods provides a high degree of confidence in the purity assessment, as they rely on different separation and detection principles.
Method 1: HPLC-CAD for Direct, Universal Purity Assessment
Rationale and Method Design
The core challenge for HPLC analysis is retaining the highly polar 3,3-Dimethoxy-cyclohexylamine on a chromatographic column. Standard reversed-phase (RP-HPLC) columns (e.g., C18) offer minimal retention for such compounds.[9] To overcome this, we turn to Hydrophilic Interaction Liquid Chromatography (HILIC).
-
Why HILIC? HILIC utilizes a polar stationary phase (like bare silica or an amino-bonded phase) and a mobile phase with a high concentration of an organic solvent (typically acetonitrile) and a small amount of aqueous buffer.[10][11] This creates a water-enriched layer on the surface of the stationary phase. Polar analytes like our target amine can partition into this aqueous layer, leading to strong retention.[12] Elution is achieved by increasing the concentration of the aqueous component.[13]
-
Why Charged Aerosol Detection (CAD)? Since 3,3-Dimethoxy-cyclohexylamine lacks a chromophore, UV detection is not viable. The CAD is a mass-based detector that offers near-universal response for any non-volatile and many semi-volatile analytes, making it ideal for purity analysis where the identity and structure of all impurities may not be known.[4][5][14] The detector nebulizes the column eluent, evaporates the mobile phase, and imparts a charge on the resulting analyte particles, which are then measured by an electrometer.[4]
HILIC-CAD Experimental Protocol
Instrumentation and Consumables:
-
HPLC or UHPLC system with a binary or quaternary pump and autosampler.
-
Charged Aerosol Detector (e.g., Thermo Scientific Corona Veo, Waters ACQUITY UPLC CAD).
-
Column: Waters ACQUITY UPLC BEH HILIC, 2.1 x 100 mm, 1.7 µm or similar.
-
HPLC-grade Acetonitrile and Water.
-
Ammonium formate (LC-MS grade).
-
Formic acid (LC-MS grade).
Step-by-Step Protocol:
-
Mobile Phase Preparation:
-
Mobile Phase A (Aqueous): 10 mM Ammonium Formate in Water, pH adjusted to 3.0 with Formic Acid.
-
Mobile Phase B (Organic): Acetonitrile.
-
-
Sample Preparation:
-
Accurately weigh and dissolve the 3,3-Dimethoxy-cyclohexylamine sample in a solution of 90:10 (v/v) Acetonitrile:Water to a final concentration of approximately 1.0 mg/mL.
-
Vortex to dissolve and filter through a 0.22 µm PTFE syringe filter.
-
-
Chromatographic Conditions:
-
Set the column temperature to 40 °C.
-
Set the autosampler temperature to 10 °C.
-
Set the flow rate to 0.4 mL/min.
-
Injection volume: 2.0 µL.
-
Gradient Program:
Time (min) % Mobile Phase A % Mobile Phase B 0.0 5.0 95.0 10.0 40.0 60.0 10.1 5.0 95.0 | 15.0 | 5.0 | 95.0 |
-
-
CAD Settings:
-
Evaporation Temperature: 35 °C (Optimize as needed).
-
Nebulizer Gas (Nitrogen): 35 psi.
-
Data Collection Rate: 10 Hz.
-
Power Function: Set to a value of 1.0 for near-linear response over a limited range.[15]
-
-
System Suitability Test (SST):
-
Perform five replicate injections of the 1.0 mg/mL standard solution.
-
Acceptance Criteria: Relative Standard Deviation (RSD) of the main peak area ≤ 2.0%; Tailing factor between 0.8 and 1.5.
-
HILIC-CAD Workflow Diagram
Validation & Data
The method should be validated according to USP <1225> or ICH guidelines.[16][17] Specificity must be demonstrated by analyzing stressed samples (acid, base, oxidative, thermal) to ensure separation of degradation products from the main peak.
Table 1: Representative HILIC-CAD Method Validation Data
| Parameter | Specification | Typical Result |
| Specificity | Peak purity > 990 | Pass |
| Linearity (r²) | ≥ 0.995 | 0.998 |
| Range | 50% - 150% of nominal | 0.5 - 1.5 mg/mL |
| Accuracy (% Recovery) | 98.0% - 102.0% | 99.5% |
| Precision (RSD%) | ≤ 2.0% | 0.8% |
| LOD (Limit of Detection) | S/N ≥ 3 | ~0.05% |
| LOQ (Limit of Quantitation) | S/N ≥ 10 | 0.15% |
Method 2: GC-MS for Confirmatory Analysis and Impurity ID
Rationale and Method Design
Direct analysis of primary amines by GC is challenging due to their high polarity and low volatility, which can lead to poor peak shape (tailing) and interaction with active sites in the GC system.[6][18] Chemical derivatization is essential to overcome these issues.[7][19]
-
Why Derivatization? Derivatization converts the polar N-H bond into a less polar, more volatile, and more thermally stable group.[6] This dramatically improves chromatographic performance. We will use acylation with Trifluoroacetic anhydride (TFAA). TFAA reacts rapidly with primary amines to form stable trifluoroacetyl amides.[6][7] The resulting derivative is much more volatile and the fluorine atoms enhance sensitivity in certain detectors, though for MS, the primary benefit is improved chromatography.
-
Why GC-MS? GC offers very high separation efficiency. Coupling it with Mass Spectrometry provides not only quantification but also structural information based on the fragmentation patterns of the analyte and its impurities.[20] Electron Ionization (EI) at 70 eV is a standard technique that produces reproducible fragmentation patterns that can be compared against spectral libraries for impurity identification.[21]
Derivatization and GC-MS Experimental Protocol
Instrumentation and Consumables:
-
GC system with a split/splitless injector and a Mass Spectrometric detector.
-
Column: Agilent DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness, or equivalent.
-
Trifluoroacetic anhydride (TFAA).
-
Anhydrous Ethyl Acetate (or other suitable aprotic solvent).
-
Reaction vials (2 mL) with PTFE-lined caps.
-
Helium (UHP grade).
Step-by-Step Protocol:
-
Sample Preparation (Undivatized Stock):
-
Accurately weigh and dissolve the 3,3-Dimethoxy-cyclohexylamine sample in anhydrous Ethyl Acetate to a concentration of 1.0 mg/mL.
-
-
Derivatization Procedure:
-
Transfer 100 µL of the stock solution into a 2 mL reaction vial.
-
Add 100 µL of anhydrous Ethyl Acetate.
-
Add 50 µL of Trifluoroacetic anhydride (TFAA). (Caution: Work in a fume hood. TFAA is corrosive).
-
Cap the vial tightly and vortex for 30 seconds.
-
Heat the vial at 70 °C for 20 minutes in a heating block or oven.[6]
-
Allow the vial to cool to room temperature before analysis.
-
-
GC-MS Conditions:
-
Injector: Split mode (50:1 split ratio), Temperature: 250 °C.
-
Carrier Gas (Helium): Constant flow at 1.0 mL/min.
-
Oven Temperature Program:
-
Initial: 80 °C, hold for 1 minute.
-
Ramp: 15 °C/min to 280 °C.
-
Hold: Hold at 280 °C for 5 minutes.
-
-
Injection Volume: 1.0 µL.
-
-
Mass Spectrometer Conditions:
-
Ion Source: Electron Ionization (EI).
-
Ionization Energy: 70 eV.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Mass Range: Scan from m/z 40 to 500.
-
GC-MS Workflow Diagram
Data Analysis and Validation
Purity is determined by area percent from the Total Ion Chromatogram (TIC), assuming a similar response factor for structurally related impurities. The mass spectrum of each impurity peak can be extracted and compared to the main peak's spectrum and commercial libraries (e.g., NIST) to propose an identity. The fragmentation of the derivatized primary amine is expected to show characteristic losses related to the trifluoroacetyl group and the cyclohexyl ring structure.[22]
Table 2: Representative GC-MS Method Validation Data
| Parameter | Specification | Typical Result |
| Specificity | Baseline resolution of impurities | Pass |
| Linearity (r²) | ≥ 0.995 | 0.999 |
| Range | 50% - 150% of nominal | 0.5 - 1.5 mg/mL |
| Accuracy (% Recovery) | 95.0% - 105.0% | 101.2% |
| Precision (RSD%) | ≤ 5.0% | 2.5% |
| LOD (Limit of Detection) | S/N ≥ 3 | ~0.02% |
| LOQ (Limit of Quantitation) | S/N ≥ 10 | 0.06% |
Conclusion
The successful purity determination of 3,3-Dimethoxy-cyclohexylamine requires tailored analytical approaches that address its inherent polarity and lack of a UV chromophore. The HILIC-CAD method offers a direct, robust, and universal technique for quantification without the need for derivatization, making it highly suitable for routine quality control. The orthogonal Derivatization-GC-MS method provides high-efficiency separation and serves as a powerful tool for confirming purity and identifying unknown impurities through mass spectral data. Together, these methods form a comprehensive, self-validating system for ensuring the quality of this critical pharmaceutical intermediate, aligning with the stringent requirements of the drug development industry.
References
-
Taylor & Francis. (2007, February 6). Ion‐Pair Reversed‐Phase HPLC Determination of Aromatic Amine Isomers. Retrieved from [Link]
-
Davis, B. A., & Boulton, A. A. (1981). Derivatization with acetic anhydride: applications to the analysis of biogenic amines and psychiatric drugs by gas chromatography and mass spectrometry. Journal of Chromatography B: Biomedical Sciences and Applications, 222(2), 271-275. Retrieved from [Link]
-
Ash, J., Hickey, L., & Good, J. (n.d.). FORMATION AND IDENTIFICATION OF NOVEL DERIVATIVES OF PRIMARY AMINE AND ZWITTERIONIC DRUGS. IU Indianapolis ScholarWorks. Retrieved from [Link]
-
Waters Corporation. (n.d.). Exact Mass GC-MS Analysis of Amine Monomers Used in Combinatorial Library Production. Retrieved from [Link]
-
Gika, H. G., et al. (2022). Ion-Pairing Chromatography and Amine Derivatization Provide Complementary Approaches for the Targeted LC-MS Analysis of the Polar Metabolome. Journal of Proteome Research, 21(6), 1474-1484. Retrieved from [Link]
-
Restek. (n.d.). GC Derivatization. Retrieved from [Link]
-
Sparkman, O. D., Curtis, M., & Jones, P. R. (n.d.). Solvent/Sample Interaction in the GC/MS Analysis of Amines. Cerno Bioscience. Retrieved from [Link]
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United States Pharmacopeia. (n.d.). General Chapters: <1225> VALIDATION OF COMPENDIAL METHODS. Retrieved from [Link]
-
Wikipedia. (n.d.). Charged aerosol detector. Retrieved from [Link]
-
Buszewski, B., & Noga, S. (2012). Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique. Analytical and Bioanalytical Chemistry, 402(1), 231-247. Retrieved from [Link]
-
Roemling, R., Sakata, M., Kawai, Y., & Koerner, P. (2012, March 1). Alternate Selectivity for Polar Compounds in Hydrophilic Interaction Liquid Chromatography (HILIC) Using a New Amino Type HILIC Column. LCGC International. Retrieved from [Link]
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Chromatography Forum. (2007, June 4). Amines-Ion Pairing. Retrieved from [Link]
-
Stoll, D. R. (2020, December 1). Tips for Liquid Chromatography Coupled with Charged Aerosol Detection. LCGC North America. Retrieved from [Link]
-
Olsen, B. A. (2001). Hydrophilic interaction chromatography using amino and silica columns for the determination of polar pharmaceuticals and impurities. Journal of Chromatography A, 913(1-2), 113-122. Retrieved from [Link]
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Musa, A., et al. (2020). The Importance of Derivatizing Reagent in Chromatography Applications for Biogenic Amine Detection in Food and Beverages. Foods, 9(1), 43. Retrieved from [Link]
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Niu, S., Zhang, Q., & Wang, X. (2004). [Analysis of aniline and other impurities in dicyclohexylamine products by GC and GC-MS]. Se Pu, 22(1), 93. Retrieved from [Link]
-
HWI group. (2023, October 1). Blog: Charged Aerosol Detection in Pharmaceutical Analysis. Retrieved from [Link]
-
Tran, T., et al. (2016). A simplified guide for charged aerosol detection of non-chromophoric compounds: analytical method development and validation for the HPLC assay of aerosol particle size distribution for amikacin. Western Sydney University ResearchDirect. Retrieved from [Link]
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Singh, S. K., & Reddy, K. (2018). Validation of Analytical Methods: A Review. Gavin Publishers. Retrieved from [Link]
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Gika, H. G., et al. (2022). Ion-Pairing Chromatography and Amine Derivatization Provide Complementary Approaches for the Targeted LC-MS Analysis of the Polar Metabolome. PMC. Retrieved from [Link]
-
Welch Materials. (2023, December 23). [Readers Insight] Hydrophilic Interaction Chromatography (HILIC): A Nemesis to Polar Compounds. Retrieved from [Link]
-
Whitman College. (n.d.). GCMS Section 6.15 - Fragmentation of Amines. Retrieved from [Link]
-
Scilit. (n.d.). Determination of low molecular weight aliphatic amines by HPLC in environmental water samples. Retrieved from [Link]
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Djozan, D., & Baheri, T. (2002). Analysis of aliphatic amines in air samples by HPLC with electrochemical detection. Journal of the Brazilian Chemical Society, 13(4). Retrieved from [Link]
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Waters Corporation. (n.d.). Charged Aerosol Detector | For HPLC & UHPLC Analysis. Retrieved from [Link]
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Wikipedia. (n.d.). Hydrophilic interaction chromatography. Retrieved from [Link]
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Bryant, M. S., et al. (1987). GC/MS analysis of biologically important aromatic amines. Application to human dosimetry. Journal of Chromatographic Science, 25(2), 82-85. Retrieved from [Link]
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United States Pharmacopeia. (n.d.). General Chapters: <1225> VALIDATION OF COMPENDIAL METHODS. Retrieved from [Link]
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You, J., et al. (2005). [Determination of aliphatic amines by high performance liquid chromatography with fluorescence and atmospheric pressure chemical ionization detection and identification by mass spectrometry]. Se Pu, 23(6), 614-618. Retrieved from [Link]
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El-Kassem, L. T. A., et al. (2025). GC-MS and HPLC-FLD for sensitive assay of toxic cyclohexylamine in artificial sweetener tablets and human biological fluids. Food and Chemical Toxicology, 199, 115447. Retrieved from [Link]
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LCGC International. (2019, April 1). The Essential Guide to Electron Ionization in GC–MS. Retrieved from [Link]
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Application Notes & Protocols: 3,3-Dimethoxy-cyclohexylamine as a Versatile Building Block for Active Pharmaceutical Ingredients
Introduction: The Strategic Advantage of the Ketal-Protected Cyclohexylamine Scaffold
In the landscape of modern medicinal chemistry, the cyclohexylamine scaffold is a privileged structure, appearing in a wide array of therapeutic agents, from analgesics to antivirals.[1][2] Its rigid, three-dimensional structure provides an excellent framework for orienting pharmacophoric groups in precise spatial arrangements. However, the synthetic utility of simple cyclohexylamine derivatives can be limited. The introduction of a protected ketone functionality, as seen in 3,3-Dimethoxy-cyclohexylamine, transforms this simple scaffold into a highly versatile and strategic building block for complex API synthesis.[1]
The core advantage of 3,3-Dimethoxy-cyclohexylamine lies in its dimethyl ketal group. This moiety serves as a robust protecting group for a ketone at the C3 position. It is stable to a wide range of reaction conditions, including strongly basic and reductive environments, yet can be readily deprotected under mild acidic conditions to reveal the latent ketone. This two-stage reactivity allows for selective functionalization at the amine group first, followed by subsequent elaboration at the newly unveiled carbonyl position, opening a gateway to a diverse set of molecular architectures.
This guide provides an in-depth exploration of 3,3-Dimethoxy-cyclohexylamine's applications, detailing its physicochemical properties, core synthetic transformations, and step-by-step protocols for its use in constructing advanced pharmaceutical intermediates.
Physicochemical Properties
A clear understanding of the physical and chemical properties of a building block is paramount for successful reaction design and scale-up.
| Property | Value | Source |
| IUPAC Name | 3,3-Dimethoxycyclohexan-1-amine | PubChem |
| CAS Number | 129995-36-2 | PubChem |
| Molecular Formula | C8H17NO2 | PubChem |
| Molecular Weight | 159.23 g/mol | PubChem |
| Appearance | Colorless to light yellow liquid | [2] |
| Boiling Point | Approx. 210-215 °C (Predicted) | ChemSpider |
| Solubility | Soluble in methanol, ethanol, dichloromethane, chloroform. | General Knowledge |
Part 1: Core Synthetic Applications
The primary amine of 3,3-Dimethoxy-cyclohexylamine is a versatile nucleophile, enabling its participation in two of the most fundamental transformations in medicinal chemistry: amide bond formation and reductive amination.
Amide Bond Formation: Building the Core of Novel Scaffolds
The formation of an amide bond is arguably the most common reaction in drug discovery, linking key fragments to build complex molecules.[3][4][5] 3,3-Dimethoxy-cyclohexylamine serves as an excellent primary amine for coupling with a wide range of carboxylic acids, including aliphatic, aromatic, and heterocyclic variants.
The general workflow involves the activation of a carboxylic acid partner, followed by nucleophilic attack by the amine. The stability of the ketal group under these conditions is a key advantage, preventing unwanted side reactions.
Figure 1: General workflow for amide coupling and subsequent deprotection.
Reductive Amination: Forging Key C-N Bonds
Reductive amination is a powerful method for forming carbon-nitrogen bonds, allowing the introduction of the cyclohexylamine moiety onto a carbonyl-containing molecule.[6][7][8][9] This one-pot procedure typically involves the formation of an intermediate imine or enamine, which is then reduced in situ by a selective reducing agent like sodium cyanoborohydride (NaBH3CN) or sodium triacetoxyborohydride (NaBH(OAc)3).[6][9]
This reaction is highly efficient for coupling 3,3-Dimethoxy-cyclohexylamine with various aldehydes and ketones, providing access to secondary amines that can be crucial intermediates in API synthesis.[1] The choice of reducing agent is critical; milder hydrides are preferred to avoid the reduction of the carbonyl compound before imine formation.[6][9]
Figure 2: General workflow for reductive amination and subsequent deprotection.
Part 2: Detailed Experimental Protocols
The following protocols are designed to be self-validating, including steps for reaction monitoring and product characterization. These are representative procedures that can be adapted for a wide range of substrates.
Protocol 2.1: Synthesis of a Model Amide Intermediate
This protocol details the coupling of 3,3-Dimethoxy-cyclohexylamine with 4-fluorobenzoic acid using HATU, a common and efficient peptide coupling reagent.
Materials:
-
3,3-Dimethoxy-cyclohexylamine (1.0 eq)
-
4-Fluorobenzoic Acid (1.05 eq)
-
HATU (1.1 eq)
-
N,N-Diisopropylethylamine (DIPEA) (2.5 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Saturated aq. Sodium Bicarbonate (NaHCO3)
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO4)
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (N2 or Ar), add 4-fluorobenzoic acid (1.05 eq) and dissolve in anhydrous DMF (approx. 0.2 M concentration).
-
Activation: Add HATU (1.1 eq) and DIPEA (2.5 eq) to the solution. Stir at room temperature for 15 minutes.
-
Scientist's Note: Pre-activating the carboxylic acid by forming the active ester with HATU ensures efficient coupling. DIPEA is a non-nucleophilic base used to scavenge the acid formed during the reaction.[4]
-
-
Amine Addition: Add a solution of 3,3-Dimethoxy-cyclohexylamine (1.0 eq) in a small amount of DMF to the activated acid mixture.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting amine is consumed (typically 2-4 hours).
-
Work-up:
-
Dilute the reaction mixture with DCM.
-
Wash sequentially with saturated aq. NaHCO3 (2x), water (1x), and brine (1x).
-
Scientist's Note: The bicarbonate wash removes unreacted carboxylic acid and acidic byproducts.
-
-
Purification & Characterization:
-
Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient).
-
Characterize the final product, N-(3,3-dimethoxycyclohexyl)-4-fluorobenzamide, by ¹H NMR, ¹³C NMR, and HRMS to confirm its structure and purity.
-
Protocol 2.2: Deprotection to Reveal the Ketone
This protocol describes the hydrolysis of the dimethyl ketal to yield the corresponding ketone, a key precursor for further functionalization.
Materials:
-
N-(3,3-dimethoxycyclohexyl)-4-fluorobenzamide (1.0 eq)
-
Tetrahydrofuran (THF)
-
3M Aqueous Hydrochloric Acid (HCl)
-
Ethyl Acetate
-
Saturated aq. Sodium Bicarbonate (NaHCO3)
-
Brine
-
Anhydrous Sodium Sulfate (Na2SO4)
Procedure:
-
Reaction Setup: Dissolve the protected amide intermediate (1.0 eq) in a mixture of THF and 3M aq. HCl (e.g., 3:1 v/v).
-
Reaction Monitoring: Stir the solution at room temperature. Monitor the reaction by TLC or LC-MS for the disappearance of the starting material (typically 4-8 hours).
-
Scientist's Note: The reaction progress can be visualized on TLC by the appearance of a more polar spot corresponding to the ketone product.
-
-
Work-up:
-
Once the reaction is complete, carefully neutralize the mixture by slow addition of saturated aq. NaHCO3 until effervescence ceases.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers and wash with brine (1x).
-
-
Purification & Characterization:
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
The crude product, 4-fluoro-N-(3-oxocyclohexyl)benzamide, is often of sufficient purity for the next step. If necessary, it can be purified by crystallization or flash chromatography.
-
Confirm the structure and purity by ¹H NMR, ¹³C NMR (noting the appearance of a carbonyl peak ~208 ppm), and HRMS.
-
Conclusion and Future Outlook
3,3-Dimethoxy-cyclohexylamine is more than a simple cyclic amine; it is a strategic building block that offers a powerful two-stage approach to constructing complex molecular architectures. Its robust ketal protecting group allows for clean and selective functionalization of the amine, while the latent ketone provides a secondary reaction site for late-stage diversification. This inherent versatility makes it an invaluable tool for researchers, scientists, and drug development professionals aiming to accelerate the synthesis of novel active pharmaceutical ingredients. As the demand for structurally diverse and complex APIs continues to grow, the utility of such cleverly designed building blocks will undoubtedly become even more critical in the future of medicinal chemistry.
References
-
Borch, R. F., Bernstein, M. D., & Durst, H. D. (1971). The Cyanohydridoborate Anion as a Selective Reducing Agent. Journal of the American Chemical Society, 93(12), 2897–2904. Available at: [Link]
-
Organic Chemistry Portal. Hitchhiker's guide to reductive amination. Available at: [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. The Role of Cyclohexylamine in Pharmaceutical Synthesis and Drug Development. Available at: [Link]
-
Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation). Available at: [Link]
-
Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606–631. Available at: [Link]
-
El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602. Available at: [Link]
-
Due-Hansen, M. E., et al. (2010). A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates. Organic & Biomolecular Chemistry, 8(8), 1749-1752. Available at: [Link]
-
Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Available at: [Link]
-
HepatoChem. Amide coupling reaction in medicinal chemistry. Coupling reagents. Available at: [Link]
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Overcoming challenges in the purification of 3,3-Dimethoxy-cyclohexylamine
Technical Support Center: Purification of 3,3-Dimethoxy-cyclohexylamine
This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals facing challenges with the purification of 3,3-Dimethoxy-cyclohexylamine. The unique bifunctional nature of this molecule, containing both a basic amine and an acid-sensitive ketal, presents specific hurdles that require careful consideration of purification strategies.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude 3,3-Dimethoxy-cyclohexylamine samples?
A1: Common impurities typically include unreacted starting materials, reagents from the synthesis, and byproducts. Specifically for this compound, you should be aware of:
-
Diastereomers: The crude product is often a mixture of cis and trans isomers, which can be difficult to separate due to similar physical properties.
-
Hydrolysis Product: The acid-sensitive ketal can hydrolyze to form 3-aminocyclohexanone, especially during acidic workups or chromatography on standard silica gel.[1][2][3]
-
Degradation Products: As a primary amine, it can react with atmospheric CO2 to form carbamate salts or slowly oxidize, leading to discoloration.[4]
Q2: How do I choose the optimal purification method?
A2: The best method depends on the specific impurities present, the scale of your purification, and the required final purity.
-
Column Chromatography: Ideal for small-scale lab purifications to separate the target amine from non-basic impurities and potentially the hydrolysis byproduct. Special precautions are needed to prevent ketal hydrolysis on the column.[4][5]
-
Fractional Crystallization: Highly effective for separating cis and trans diastereomers on a larger scale. This often involves forming a salt with a suitable acid to exploit differences in solubility between the diastereomeric salts.[6][7]
-
Vacuum Distillation: Suitable for removing non-volatile impurities if the amine is thermally stable. However, it is generally ineffective at separating the cis and trans isomers.
Q3: How can I prevent the ketal group from hydrolyzing during purification?
A3: Ketal hydrolysis is acid-catalyzed. To prevent this, you must maintain neutral to basic conditions throughout the purification process.
-
Workup: Use basic solutions (e.g., sodium bicarbonate, sodium carbonate) for aqueous washes.
-
Chromatography: Use deactivated or basic silica gel. Standard silica gel is slightly acidic and can cause significant hydrolysis.[3][8] Alternatively, add a small amount of a tertiary amine like triethylamine (Et3N) to your eluent.[8]
-
Solvents: Ensure all solvents are free of acidic impurities.
Q4: How can I distinguish between the cis and trans isomers after separation?
A4: A combination of analytical techniques is recommended for unambiguous stereochemical assignment.
-
NMR Spectroscopy: Nuclear Overhauser Effect (NOE) spectroscopy can determine the relative stereochemistry (cis vs. trans) by measuring the spatial proximity of protons on the cyclohexyl ring.[9]
-
Chiral HPLC: This method is invaluable for separating and quantifying all stereoisomers.[9]
-
X-ray Crystallography: If you can obtain a suitable crystal of one of the isomers or a salt derivative, this method provides definitive proof of its absolute and relative stereochemistry.[9]
Troubleshooting Guide
This section addresses specific problems you may encounter during the purification of 3,3-Dimethoxy-cyclohexylamine.
Problem 1: Poor or No Separation of Diastereomers by Column Chromatography
-
Probable Cause: The cis and trans isomers have very similar polarities, making separation on standard silica gel challenging.
-
Solution Pathway:
-
Optimize Eluent System: A common starting point is a gradient of methanol in dichloromethane (DCM). To improve separation, add a small percentage (0.1-1%) of triethylamine or ammonia in methanol to the mobile phase. This deactivates the acidic sites on the silica gel, sharpens the amine peak, and can enhance the resolution of diastereomers.[5][8]
-
Change Stationary Phase: Consider using a different stationary phase, such as alumina (basic or neutral grade) or a polymer-based resin.
-
Alternative Method: If chromatography fails, fractional crystallization is the most robust alternative for diastereomer separation.[7]
-
Problem 2: Appearance of a New, More Polar Impurity Spot on TLC After Chromatography
-
Probable Cause: This is a classic sign of on-column ketal hydrolysis, leading to the formation of the more polar 3-aminocyclohexanone. Standard silica gel is acidic enough to catalyze this reaction.[1][3]
-
Solution Pathway:
-
Deactivate Silica Gel: Before preparing your column, wash the silica gel with a dilute solution of triethylamine in your non-polar solvent, then dry it thoroughly. Alternatively, use commercially available deactivated silica gel.
-
Buffer the Mobile Phase: Add 0.5-1% triethylamine to your eluent system.[8] This will neutralize the acidic sites on the silica gel and prevent hydrolysis.
-
Sample Loading: Avoid "wet-loading" the sample if it is dissolved in an acidic solution. It's better to dissolve the crude material in a minimal amount of the initial mobile phase or adsorb it onto a small amount of deactivated silica for "dry-loading".[5]
-
Problem 3: Low Yield from Fractional Crystallization of Diastereomeric Salts
-
Probable Cause 1: The solubilities of the two diastereomeric salts are too similar in the chosen solvent.
-
Solution 1: Screen a variety of solvents and solvent mixtures. The goal is to find a system where one salt is sparingly soluble and the other is highly soluble. There is often an inverse relationship between the melting point of a salt and its solubility; higher-melting salts tend to be less soluble.[6]
-
Probable Cause 2: Crystallization is occurring too quickly, leading to the co-precipitation of both diastereomers.
-
Solution 2: Slow down the crystallization process. Allow the solution to cool gradually to room temperature, and then slowly cool it further in a refrigerator or ice bath. Avoid placing a hot solution directly into an ice bath. Seeding the solution with a pure crystal of the desired diastereomeric salt can promote selective crystallization.[7]
Problem 4: Product Discoloration (Turns Yellow/Brown) Upon Storage
-
Probable Cause: The primary amine is susceptible to air oxidation or reaction with atmospheric carbon dioxide.[4]
-
Solution Pathway:
-
Inert Atmosphere: Handle and store the purified amine under an inert atmosphere like nitrogen or argon.
-
Storage Conditions: Store in a tightly sealed container in a cool, dark place, preferably a refrigerator or freezer.
-
Salt Formation: For long-term storage, consider converting the amine to a stable salt, such as the hydrochloride salt, which is generally less prone to degradation.
-
Experimental Protocols & Workflows
Protocol 1: Purification by Deactivated Silica Gel Chromatography
This protocol is designed to minimize ketal hydrolysis during chromatographic separation.
-
Slurry Preparation: In a fume hood, prepare a slurry of silica gel (230-400 mesh) in your starting eluent (e.g., 100% Dichloromethane containing 1% Triethylamine).
-
Column Packing: Pour the slurry into a glass column and allow it to pack evenly. Drain the excess solvent until the solvent level is just at the top of the silica bed.
-
Sample Loading: Dissolve the crude 3,3-Dimethoxy-cyclohexylamine in a minimal volume of the starting eluent. Carefully add this solution to the top of the column.
-
Elution: Begin elution with the starting solvent. Gradually increase the polarity by adding a more polar solvent (e.g., Methanol containing 1% Triethylamine). A typical gradient might be from 0% to 10% Methanol in Dichloromethane.
-
Fraction Collection: Collect fractions and monitor them by Thin Layer Chromatography (TLC) to identify those containing the purified product.
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified amine.
Protocol 2: Diastereomer Separation by Fractional Crystallization
This protocol outlines a general procedure for separating the cis and trans isomers via salt formation.
-
Salt Formation: Dissolve the diastereomeric mixture of the amine (1.0 equivalent) in a suitable solvent (e.g., isopropanol, ethanol, or acetone). In a separate flask, dissolve a chiral resolving agent like tartaric acid or mandelic acid (0.5 - 1.0 equivalent) in the same solvent.[7] Slowly add the acid solution to the amine solution with stirring.
-
Initial Crystallization: Heat the mixture gently to ensure complete dissolution. Then, allow it to cool slowly to room temperature. The less soluble diastereomeric salt should begin to crystallize.[7]
-
Maximizing Yield: Once crystals form, cool the mixture further in an ice bath for 1-2 hours to maximize precipitation.
-
Isolation: Collect the crystals by vacuum filtration and wash them with a small amount of the cold crystallization solvent.
-
Purity Check: Analyze the purity of the crystallized salt (e.g., by chiral HPLC or NMR) to determine the diastereomeric excess.
-
Liberation of Free Amine: Dissolve the purified diastereomeric salt in water and basify the solution (e.g., with 1M NaOH) to a pH > 12. Extract the free amine into an organic solvent like diethyl ether or dichloromethane. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the purified single-isomer amine.
Visualizations & Data
Troubleshooting Logic for Ketal Hydrolysis
The following diagram illustrates the decision-making process when suspecting acid-catalyzed decomposition during purification.
Caption: Decision tree for troubleshooting ketal hydrolysis.
Purification Strategy Workflow
This workflow outlines the general strategy for purifying crude 3,3-Dimethoxy-cyclohexylamine.
Caption: General purification workflow for 3,3-Dimethoxy-cyclohexylamine.
Table 1: Comparison of Purification Techniques
| Technique | Primary Application | Key Advantages | Common Challenges |
| Column Chromatography | Removal of non-amine impurities; Small-scale isomer separation. | High resolution for compounds of differing polarity. | Ketal hydrolysis on acidic stationary phases; Poor separation of similar-polarity diastereomers.[5] |
| Fractional Crystallization | Large-scale separation of cis and trans diastereomers. | Scalable, cost-effective for bulk separation. | Requires finding a suitable salt/solvent system; Can be time-consuming.[6][7] |
| Vacuum Distillation | Removal of non-volatile impurities. | Simple, effective for thermally stable compounds. | Ineffective for separating diastereomers; Risk of thermal degradation. |
| Acid-Base Extraction | Removal of non-basic impurities. | Highly scalable, avoids chromatography. | Does not separate diastereomers; Emulsion formation can occur.[4] |
References
- Technical Support Center: Overcoming Challenges in Secondary Amine Purification. Benchchem.
- Compressing Experiences of Optical Resolution Trials, Based on Diastereomeric Salt or Co-Crystal Formation, into Ternary Equilibrium Melting Phase Diagrams of Two Chiral Enantiomers and a Resolving Agent Molecule with the Help of DSC and Powder XRD. PMC.
- Article - Semantic Scholar.
- Ketalization of Ketones to 1,3-Dioxolanes and Concurring Self-Aldolization Catalyzed by an Amorphous, Hydrophilic SiO2-SO3H Catalyst under Microwave Irradiation. SciELO.
- Experimental and computational (AM1, MNDO, PM3) studies on the hydrolysis rates of ethylene ketals in 1,3-cyclohexanediones. Indian Academy of Sciences.
- Application Notes and Protocol for Diastereomeric Salt Resolution Using trans-3-Methylcyclohexanamine. Benchchem.
- Chromatographic purification of N–H ketimines via suppression of hydrolysis using dried silica gel and Et3N. Organic & Biomolecular Chemistry (RSC Publishing).
- Validating the Stereochemistry of (1R,3S)-3-methoxycyclohexan-1-amine: A Comparative Guide to Analytical Techniques. Benchchem.
- Technical Support Center: Separation of Cis and Trans Isomers of 3-Aminocyclohexanols. Benchchem.
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- 9. pdf.benchchem.com [pdf.benchchem.com]
Troubleshooting guide for the synthesis of 3,3-Dimethoxy-cyclohexylamine
Welcome to the Technical Support Center for Advanced Organic Synthesis. As a Senior Application Scientist, I have developed this comprehensive troubleshooting guide to address the specific mechanistic and operational challenges associated with the synthesis of 3,3-Dimethoxy-cyclohexylamine .
Because the free base of 3,3-dimethoxycyclohexylamine is an unstable oil prone to degradation, industry standards dictate isolating it as a stable tosylate salt (CAS 2387535-16-0)[1]. The most robust, field-proven synthetic route involves a three-step sequence: an aza-Michael conjugate addition, acid-catalyzed acetalization, and palladium-catalyzed hydrogenolysis.
Below, you will find the mechanistic workflow, step-by-step self-validating protocols, and a targeted Q&A troubleshooting section explaining the causality behind common experimental failures.
I. Mechanistic Workflow
Figure 1: Three-step synthetic workflow for 3,3-Dimethoxycyclohexylamine Tosylate.
II. Quantitative Data & Reaction Parameters
| Step | Transformation | Key Reagents | Temp | Time | Expected Yield | Critical Parameter |
| 1 | Aza-Michael Addition | Benzylamine, EtOH | 0 °C to RT | 12 h | 80–85% | Temperature control to suppress 1,2-imine formation. |
| 2 | Acetalization | TMOF, MeOH, TsOH | 65 °C | 16 h | 70–75% | Strict anhydrous conditions; alkaline workup. |
| 3 | Hydrogenolysis & Salt | H₂, Pd/C, TsOH, Et₂O | RT | 24 h | 85–90% | Acidic precipitation to prevent free-base degradation. |
III. Step-by-Step Experimental Protocols
Step 1: Aza-Michael Conjugate Addition
Objective: Regioselective 1,4-addition of benzylamine to 2-cyclohexen-1-one[2].
-
Preparation: Dissolve 2-cyclohexen-1-one (1.0 eq) in absolute ethanol (0.5 M concentration) under an argon atmosphere.
-
Addition: Cool the reaction flask to 0 °C using an ice bath. Add benzylamine (1.1 eq) dropwise over 15 minutes. Causality: Cooling suppresses the competing 1,2-addition (Schiff base formation), while the bulky benzyl group sterically favors the 1,4-conjugate addition.
-
Propagation: Remove the ice bath and stir at room temperature (RT) for 12 hours.
-
Workup: Concentrate the mixture in vacuo. Purify via silica gel flash chromatography (Hexanes/EtOAc) to isolate 3-(benzylamino)cyclohexan-1-one .
Step 2: Acetalization
Objective: Protection of the ketone as a dimethyl acetal[3].
-
Preparation: Dissolve 3-(benzylamino)cyclohexan-1-one (1.0 eq) in anhydrous methanol (0.3 M).
-
Catalysis: Add trimethyl orthoformate (TMOF) (5.0 eq) followed by p-toluenesulfonic acid monohydrate (TsOH·H₂O) (1.1 eq). Causality: TMOF acts as a chemical water scavenger. As the acetalization releases water, TMOF hydrolyzes into methanol and methyl formate, driving the equilibrium forward.
-
Propagation: Reflux the mixture at 65 °C for 16 hours.
-
Workup (Critical): Cool to RT and immediately quench with saturated aqueous NaHCO₃ until pH > 8. Extract with dichloromethane (DCM). Causality: Failing to neutralize the acid before aqueous extraction will result in rapid hydrolysis of the newly formed acetal back to the ketone. Dry over Na₂SO₄, filter, and concentrate to yield N-benzyl-3,3-dimethoxycyclohexan-1-amine .
Step 3: Hydrogenolysis and Salt Formation
Objective: Global deprotection of the amine and stabilization of the final product[1].
-
Preparation: Dissolve N-benzyl-3,3-dimethoxycyclohexan-1-amine (1.0 eq) in methanol (0.2 M).
-
Catalyst Loading: Carefully add 10% Pd/C (10 wt%) under a steady stream of argon to prevent ignition of the solvent.
-
Hydrogenation: Purge the flask with H₂ gas (3 vacuum/H₂ cycles). Stir vigorously under an H₂ balloon (1 atm) at RT for 24 hours.
-
Filtration: Filter the suspension through a tightly packed pad of Celite to remove the palladium catalyst. Wash the pad with excess methanol. Concentrate the filtrate to a crude oil.
-
Salt Precipitation: Dissolve the unstable free-base oil in anhydrous diethyl ether. Slowly add a solution of anhydrous p-toluenesulfonic acid (1.0 eq) in diethyl ether. A white crystalline precipitate will form immediately. Filter, wash with cold ether, and dry under high vacuum to yield 3,3-Dimethoxycyclohexan-1-amine Tosylate .
IV. Troubleshooting & FAQs
Q1: In Step 1, NMR analysis shows significant imine formation instead of the desired conjugate addition product. How do I fix this? A: Imine formation is a competing 1,2-addition pathway. To suppress this, ensure you are strictly controlling the temperature (adding the amine at 0 °C). Do not use Lewis acid catalysts, as they over-activate the carbonyl carbon and promote direct imine condensation. Using a protic solvent like ethanol is highly recommended, as it stabilizes the transition state for the 1,4-conjugate addition via hydrogen bonding[2].
Q2: My acetalization (Step 2) stalls at ~50% conversion. Adding more catalyst doesn't help. Why? A: Acetalization is an equilibrium-driven process. The reaction stalls because water is accumulating in the system, pushing the equilibrium back toward the ketone[3]. Adding more TsOH will not solve this; you must remove the water. Ensure your Trimethyl orthoformate (TMOF) is fresh and use a large excess (at least 5 equivalents). Verify that your glassware is oven-dried and your methanol is strictly anhydrous.
Q3: During the Step 2 workup, my product reverts entirely to the starting ketone. What went wrong? A: Acetals are highly stable to bases but extremely labile in aqueous acids. If you attempted to wash the organic layer with water or brine without first neutralizing the TsOH catalyst, the ambient acidity cleaved the acetal during the phase separation. You must quench the reaction with saturated aqueous NaHCO₃ before any other workup steps.
Q4: The hydrogenolysis (Step 3) is extremely slow or fails to reach completion. Is the catalyst poisoned? A: Yes, the basicity of the secondary amine can poison the Pd/C catalyst by strongly coordinating to the palladium surface. If the reaction stalls, try running the hydrogenolysis in a slightly acidic medium (e.g., adding 1.0 equivalent of acetic acid to the methanol). This protonates the amine, preventing it from binding to the catalyst, while still allowing the debenzylation to proceed smoothly.
Q5: Why can't I just store the free base of 3,3-dimethoxycyclohexylamine? A: The free base is an electron-rich, primary aliphatic amine that acts as a liquid oil at room temperature. It is highly susceptible to air oxidation and will readily absorb atmospheric CO₂ to form carbamate salts. Furthermore, the basic amine can auto-catalyze the degradation of the acetal moiety over time. Precipitating it as a tosylate salt locks the amine in a protonated, crystalline state, granting it indefinite shelf-life[1].
V. References
-
National Center for Biotechnology Information (PMC). "Ionic Liquids in the Aza-Michael Reaction: From Early Imidazolium Salts to Bio-Based Catalytic Media." Available at: [Link]
Sources
How to remove unreacted starting materials from 3,3-Dimethoxy-cyclohexylamine
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the isolation of 3,3-dimethoxycyclohexylamine following reductive amination. This molecule presents a classic chemical contradiction: it contains a basic primary amine alongside a highly acid-sensitive ketal (acetal) group.
This guide provides field-proven, self-validating methodologies to remove unreacted starting materials (typically 3,3-dimethoxycyclohexanone and reducing agents) without compromising the structural integrity of your product.
Frequently Asked Questions (Theory & Causality)
Q1: Why did my product revert to 3-aminocyclohexanone during standard acid-base extraction? A: You likely used a strong aqueous acid (e.g., 1M HCl) to protonate the amine. While this successfully forms the water-soluble ammonium salt, the high hydronium ion concentration (pH ~0) rapidly protonates the methoxy oxygens of the ketal. This triggers the expulsion of methanol and the formation of an oxocarbenium ion, which is subsequently hydrolyzed by water back to the ketone[1]. To prevent this, you must exploit the pKa differential using a buffered system (see Protocol A).
Q2: Can I use standard silica gel to separate the amine from unreacted 3,3-dimethoxycyclohexanone? A: It is highly discouraged. Standard normal-phase silica gel possesses surface silanol groups that are mildly acidic. These silanols not only strongly bind basic amines (causing severe chromatographic tailing) but can also act as localized acid catalysts, triggering partial ketal deprotection directly on the column[2]. You must use amine-functionalized silica or chemically deactivate your silica with a modifier like triethylamine[3].
Q3: Is there a way to remove the unreacted ketone without using chromatography or aqueous workup? A: Yes. If your primary impurity is unreacted 3,3-dimethoxycyclohexanone, you can utilize solid-phase scavenging. Polymer-supported tosylhydrazine (PS-TsNHNH2) will selectively react with the ketone to form a resin-bound hydrazone[4]. Because the amine product cannot react with the hydrazine, the impurity is covalently trapped on the solid support and simply filtered away.
Purification Decision Workflow
Fig 1: Decision tree for selecting the optimal non-destructive purification method.
Troubleshooting Guides & Experimental Protocols
Protocol A: pH-Controlled Buffered Extraction (The "Catch and Release" Alternative)
Causality: The conjugate acid of 3,3-dimethoxycyclohexylamine has a pKa of ~10.5. By buffering the aqueous phase to pH 5.0, the amine remains >99.99% protonated (water-soluble). However, the hydronium concentration at pH 5 is 100,000 times lower than in 1M HCl, reducing the kinetics of ketal hydrolysis to near zero when kept cold.
Step-by-Step Methodology:
-
Preparation: Dissolve the crude reaction mixture in a non-polar organic solvent (e.g., diethyl ether or MTBE).
-
Buffer Addition: Prepare a cold (0–5 °C) 0.5 M Citric Acid / Sodium Citrate buffer adjusted to exactly pH 5.0.
-
Extraction: Add the cold buffer to the organic layer in a separatory funnel. Shake vigorously and allow phase separation. The unreacted neutral ketone remains in the organic layer.
-
Validation (Self-Check): Spot the aqueous layer on a TLC plate and expose it to ninhydrin stain. A purple spot confirms the successful migration of the amine into the aqueous phase.
-
Basification: Immediately transfer the aqueous layer to an Erlenmeyer flask submerged in an ice bath. Slowly add cold 2M NaOH until the pH reaches 12.
-
Recovery: Extract the basified aqueous layer three times with dichloromethane (DCM). Dry the combined DCM layers over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
Protocol B: Solid-Phase Scavenging (Ketone Removal)
Causality: Polymer-supported reagents allow for chemical separation without liquid-liquid extraction. The nucleophilic hydrazine group on the resin attacks the electrophilic carbonyl of the unreacted 3,3-dimethoxycyclohexanone, forming a hydrazone[4].
Step-by-Step Methodology:
-
Dissolution: Dissolve the crude mixture in anhydrous DCM or THF (10 mL per gram of crude).
-
Resin Addition: Add 1.5 to 2.0 equivalents of Polymer-Supported Tosylhydrazine (PS-TsNHNH2) resin relative to the estimated unreacted ketone.
-
Incubation: Agitate the suspension gently on an orbital shaker for 2–4 hours at room temperature. (Crucial: Do not use a magnetic stir bar, as it will physically grind and destroy the polymer beads).
-
Validation (Self-Check): Monitor the supernatant by GC-MS or TLC. The process is complete when the ketone peak/spot completely disappears from the liquid phase.
-
Filtration: Filter the mixture through a sintered glass funnel. Wash the resin cake twice with DCM to ensure complete recovery of the amine.
-
Concentration: Evaporate the filtrate to yield the pure 3,3-dimethoxycyclohexylamine.
Protocol C: Chromatography on Amine-Functionalized Silica
Causality: Masking the acidic silanols of silica gel with covalently bonded amine groups (e.g., aminopropyl-functionalized silica) eliminates the acid-base interaction that causes tailing and ketal degradation[2].
Step-by-Step Methodology:
-
Column Preparation: Equilibrate an amine-functionalized flash cartridge (e.g., Biotage KP-NH) with 100% Hexane.
-
Loading: Dissolve the crude amine in a minimal amount of DCM and load it onto the column.
-
Elution: Run a gradient from 100% Hexane to 50% Ethyl Acetate. The unreacted ketone will elute first (it has no affinity for the stationary phase), followed cleanly by the amine.
-
Validation (Self-Check): Monitor the UV trace (if applicable) or TLC fractions. Because the stationary phase is basic, the amine will elute as a sharp, symmetrical peak without tailing, validating that no acid-base degradation occurred.
Quantitative Data Presentation
Table 1: Comparison of Purification Methodologies for 3,3-Dimethoxycyclohexylamine
| Purification Method | Target Impurity Removed | Typical Yield | Purity | Scalability | Time Required | Cost Profile |
| Buffered Extraction (pH 5) | Ketone, Neutral organics | 75 - 85% | >95% | High (>100g) | ~2 Hours | Low |
| PS-Tosylhydrazine Resin | Unreacted Ketone only | 85 - 95% | >98% | Low (<5g) | ~4 Hours | High |
| KP-NH Chromatography | All impurities | 70 - 80% | >99% | Medium (1-50g) | ~1 Hour | Medium |
| Vacuum Distillation | High MW byproducts | 60 - 75% | >95% | Very High (kg) | ~3 Hours | Low |
References
- Biotage. "Is there an easy way to purify organic amines?" Biotage. Available at:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFdVwYw9C2lTMG366qiet4Xqg4SGM8l1MdD_XgIbuV_ueJ982nkzjLZY7CMfyfBL3uUdUXaeo-Z7oqzikl5Ld5Uz4nbdlpdxMNJ8ui7yPiX4RNzLj1BS1Sn7mOueo4C93bqxeRNfzpYgXPSK6LAmH7mS8U97e0bBaXZO2wHbFzqodyRUTg=]
- Benchchem. "Technical Support Center: Purification of Secondary Alkyl Amines." Benchchem. Available at:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFUSArRUbF2NG2Y9RI8BcqQPUFUIeIz6rKB5-ofQbV7fHzjN_Fpzy8qj-3BMQY0oxRrYnzs45_H_KJ2_q3lS7_2qS2bmohsxEIbDT7eIjHVP81sgfFeVKRpvAXZ8v-3PGfNZ_IVeYWgkc5goiZDCoouHTAMK5TPxIY7TEv-Fks6G9GWxt9KvBJeugzU6xYxPPOI8Rx0cgZ0rI8A3A==]
- Chemistry LibreTexts. "14.3: Acetal Formation." LibreTexts. Available at:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFMvvR8hXv8NdjA3dxrZQSqh0NV4iOkKaLGmgZiJ5_dQPBqdhW0Hjls5bXKE5KmeXNKejfTMc_VzWyuxfo-DUgNBSAmMhhdTWzpjDoROwHJoQysiVaZvHK_eVurIGAwvIHUBzrN8_z5eeNm42vEceQGFAOERQCImwmePRf-VtM0s5j3Y2erKha6LE-rpJdwrjzlQ81Lnqb-Inps5Lw9DLyhn--rP1ibvEu_pgOdTFObo56iIOYGIoogpS6MlFtKEZOPZVKs-Gtb7x6Pc6QVfRZjhdLT7AOgzHli_wOH8A==]
- University of Pretoria. "The synthesis of immobilised reagents based on a polymerised Triphenylphosphine scaffold for use in flow chemistry applications." UP Repository. Available at:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFCJD7WeA0bcAWNzLQbP4h2gXWMG31SEcDC8wJbS_mE2-oQVNugcE28DWKSlxDsCUtAxSoXOzgXmuGhYbxcg74zYXAsYHFXkcZ90IqkpIjkxT4RBQ42jfEgnJ_4Px6yWLfngzC30svyOAVlHFsdCRtCL6za-LAuYVs2dwIX-DCQ4Tbp7CjpKvQFt_KLdUW6IuAjwuJkmjkHj-ftOzsB]
Sources
Technical Support Center: Resolving Isomeric Mixtures of 3,3-Dimethoxycyclohexan-1-amine Derivatives
Welcome to the Technical Support Center. 3,3-Dimethoxycyclohexan-1-amine is a highly versatile building block utilized extensively in drug development. Due to the desymmetrization of the cyclohexane ring by the C3 acetal, the C1 carbon bearing the primary amine is a chiral center, resulting in a racemic mixture during standard reductive amination synthesis.
This guide provides authoritative troubleshooting, causality-driven FAQs, and self-validating experimental protocols to help you efficiently resolve these isomeric mixtures into enantiopure (>99% ee) components.
Troubleshooting & Expert FAQs
Q1: During classical resolution with chiral acids, my diastereomeric salt forms a thick oil instead of crystallizing. Why does this happen, and how can I force crystallization? Causality: You are experiencing Liquid-Liquid Phase Separation (LLPS), commonly known as "oiling out." This occurs when the concentration of the diastereomeric salt exceeds its solubility limit, but the system temperature remains above the glass-transition or melting temperature of the solute-rich phase. Because 3,3-dimethoxycyclohexan-1-amine is highly soluble in standard alcohols, the metastable zone width is narrow. Solution: Do not simply cool the mixture further, as this will only increase the viscosity of the oil. Instead, reduce the initial supersaturation by adding 10-15% more primary solvent (e.g., methanol). Heat until the oil redissolves, then cool at a strictly controlled rate (0.1 °C/min). Introduce an anti-solvent (e.g., methyl tert-butyl ether) dropwise only after seeding with pure diastereomeric salt crystals. This establishes a self-validating system: if the solution turns turbid without oiling, your supersaturation trajectory is correct[1].
Q2: I am using Supercritical Fluid Chromatography (SFC) to determine the enantiomeric excess (ee) of my primary amine, but the peaks are co-eluting with severe tailing. How do I improve resolution? Causality: Primary amines like 3,3-dimethoxycyclohexan-1-amine are highly polar and basic. They engage in strong, non-enantioselective secondary interactions (hydrogen bonding and ion-exchange) with residual silanols or the chiral stationary phase (CSP) backbone. Solution: Switch to a crown ether-derived column (e.g., Crownpak CR-I(+)). Crown ethers specifically complex with primary amines. Furthermore, adding 5% water to your methanol modifier dramatically suppresses non-specific interactions, sharpening the peaks and restoring baseline resolution[2].
Q3: Can I use enzymatic kinetic resolution for this specific substrate? Causality: Yes. While standard lipases (like CAL-B) can be used for enantioselective acylation of the amine, ω -transaminases offer a more direct route. Transaminases catalyze the stereospecific transfer of the amino group to a ketone acceptor (e.g., pyruvate). Because the wild-type enzyme (e.g., from Vibrio fluvialis) is highly selective for the (S)-enantiomer, it will selectively deaminate the (S)-amine into the corresponding ketone, leaving the (R)-3,3-dimethoxycyclohexan-1-amine untouched and highly enriched[3].
Experimental Workflows & Logical Relationships
The following diagram illustrates the decision matrix and workflow for resolving 3,3-dimethoxycyclohexan-1-amine racemates.
Workflow for the chiral resolution of 3,3-dimethoxycyclohexan-1-amine derivatives.
Step-by-Step Methodologies
Protocol A: Classical Resolution via Diastereomeric Salt Formation
This protocol utilizes Dibenzoyl-L-tartaric acid (L-DBTA) and incorporates a self-validating ee check.
-
Salt Formation: Dissolve 10.0 g (63 mmol) of racemic 3,3-dimethoxycyclohexan-1-amine in 50 mL of Methanol. In a separate flask, dissolve 22.6 g (63 mmol, 1.0 eq) of L-DBTA in 100 mL of Methanol.
-
Mixing: Slowly add the L-DBTA solution to the amine solution at 40 °C under continuous stirring.
-
Controlled Crystallization: Heat the mixture to 60 °C until fully homogeneous. Cool the system at a rate of 0.1 °C/min to 20 °C. Self-Validation Check: If the solution oils out, halt cooling, reheat to 60 °C, add 20 mL of Methanol, and repeat the cooling ramp.
-
Filtration & Washing: Filter the resulting crystals under a vacuum. Wash the filter cake with 20 mL of cold Methanol (0 °C).
-
Enrichment Validation: Take a 5 mg sample of the crystals, free-base it using Protocol B (below), and run it on SFC. If ee < 99%, recrystallize the bulk salt from a 5:1 mixture of Methanol:Water.
-
Free-Basing: Suspend the enantiopure salt in 100 mL of Dichloromethane (DCM). Add 100 mL of 2M NaOH (aq) and stir vigorously for 30 minutes. Separate the organic layer, extract the aqueous layer twice with 50 mL DCM, dry over anhydrous Na₂SO₄, and concentrate under vacuum to yield the free (R)- or (S)-amine.
Protocol B: Analytical SFC Method for Primary Amines
Optimized for primary hindered amines to prevent peak tailing[4].
-
Column Preparation: Install a Crownpak CR-I(+) column (3.0 x 150 mm, 5 µm).
-
Mobile Phase Configuration:
-
Solvent A: Supercritical CO₂.
-
Solvent B (Modifier): Methanol containing 5% H₂O and 0.2% Isopropylamine (IPA). Note: The water addition is critical for primary amine peak symmetry.
-
-
Gradient: Isocratic hold at 15% Solvent B.
-
Parameters: Flow rate = 2.0 mL/min; Backpressure = 120 bar; Column Temperature = 35 °C.
-
Detection: UV at 210 nm or MS (ESI+).
Quantitative Data Summaries
Table 1: SFC Column & Modifier Screening Matrix for Primary Amines
| Column Chemistry | Modifier (Solvent B) | Peak Symmetry | Resolution (Rs) | Recommendation |
| Chiralpak IG | 100% MeOH | Severe Tailing | < 1.0 | Not Recommended |
| Chiralpak IG | MeOH + 0.2% DEA | Moderate Tailing | 1.2 | Acceptable for screening |
| Larihc CF6-P | MeOH + 0.2% TFA/TEA | Good | 1.8 | Good alternative[5] |
| Crownpak CR-I(+) | MeOH + 5% H₂O | Excellent (Sharp) | > 2.5 | Optimal for Primary Amines [2] |
Table 2: Troubleshooting Classical Resolution Outcomes
| Observation | Root Cause | Corrective Action |
| Viscous oil forms upon cooling | Liquid-Liquid Phase Separation (LLPS) | Reheat, dilute with primary solvent (MeOH), and seed before cooling. |
| High yield, but low ee (< 50%) | Co-precipitation of the more soluble diastereomer | Decrease anti-solvent ratio; perform a secondary recrystallization. |
| No precipitation at 0 °C | Salt is highly soluble in the chosen solvent | Evaporate 50% of the solvent, or slowly titrate in an anti-solvent (e.g., MTBE). |
References
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Analytical and preparative chiral supercritical fluid chromatography resolutions using crown ether-derived column - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. US9902943B2 - Engineered biocatalysts and methods for synthesizing chiral amines - Google Patents [patents.google.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Regioselectivity in 3,3-Dimethoxy-cyclohexylamine Workflows
Executive Overview
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals struggling with the dual-reactivity profile of 3,3-Dimethoxy-cyclohexylamine . Commercially, this building block is often handled as a stable tosylate salt[1] to prevent premature degradation.
The molecule presents a unique synthetic challenge: it contains both a primary amine and a masked ketone (a dimethyl acetal). Achieving strict regioselectivity requires a deep understanding of inductive effects, steric hindrance, and enolate thermodynamics. This guide provides field-proven, self-validating methodologies to control functionalization at the amine and the α -carbons of the unmasked ketone.
Mechanistic Troubleshooting & FAQs
Q1: Why am I getting a mixture of mono- and di-alkylated products when attempting to functionalize the primary amine? Causality: Direct alkylation with alkyl halides is notoriously difficult to control. When the primary amine reacts with the first equivalent of an alkyl halide, the newly added alkyl group donates electron density via inductive effects. This makes the resulting secondary amine more nucleophilic than your starting material, leading to rapid over-alkylation. Solution: Abandon direct alkylation in favor of reductive amination . By reacting the primary amine with an aldehyde or ketone, you form an imine intermediate. Once reduced (e.g., using NaBH(OAc)3 ), the resulting secondary amine is sterically hindered, drastically lowering the rate of a second imine formation and ensuring strict mono-alkylation.
Q2: When I deprotect the dimethyl acetal to reveal the ketone, my yield drops significantly and I observe polymeric byproducts. What is happening? Causality: Unmasking the acetal yields 3-aminocyclohexanone. Free β -amino ketones are highly unstable. The lone pair on the free amine facilitates an E1cB-like β -elimination (retro-Michael reaction) upon enolization, ejecting the amine to form an α,β -unsaturated ketone (cyclohex-2-en-1-one), which then rapidly self-condenses. Solution: You must orthogonalize the reactivity. Always N-protect the amine (e.g., as a Boc or Cbz carbamate) before subjecting the acetal to acidic hydrolysis. The electron-withdrawing carbamate reduces the nitrogen's lone pair availability, making it a poor leaving group and completely shutting down the β -elimination pathway.
Q3: After unmasking the ketone, I need to functionalize the α -carbon. How do I control whether the electrophile attacks C2 (between the ketone and amine) or C6 (the less hindered side)? Causality: This is the classic challenge of regioselective enolate formation[2]. The C2 position is highly sterically hindered by the adjacent N-protected amine at C3.
-
Kinetic Control: Using a bulky base like Lithium Diisopropylamide (LDA) at cryogenic temperatures (-78 °C) forces deprotonation at the most accessible, least sterically hindered proton (C6)[2]. At this temperature, the reaction is irreversible.
-
Thermodynamic Control: Using a weaker base (e.g., Et3N with TMSCl) at room temperature allows the enolates to equilibrate. The system will favor the more substituted or electronically stabilized enolate (C2)[3].
Quantitative Data & Reagent Selection
Table 1: Reagent Selection for Amine Functionalization
| Method | Reagents | Regioselectivity (Mono:Di) | Mechanistic Rationale |
| Direct Alkylation | Alkyl Halide, K2CO3 , DMF | Poor (Typically 40:60) | Inductive electron donation increases nucleophilicity of the secondary amine. |
| Reductive Amination | Aldehyde, NaBH(OAc)3 , DCE | Excellent (>95:5) | Imine reduction yields a sterically hindered secondary amine, preventing further reaction. |
| Acylation | Acyl Chloride, Et3N , DCM | Excellent (>99:1) | The resulting amide lone pair is delocalized into the carbonyl, eliminating nucleophilicity. |
Table 2: Enolate Control for N-Protected 3-Aminocyclohexanone
| Enolate Type | Base / Conditions | Major Site of Deprotonation | Regioselectivity Ratio (C6:C2) |
| Kinetic | LDA (1.1 eq), THF, -78 °C | C6 (Less hindered) | > 95 : 5 |
| Thermodynamic | Et3N / TMSCl, DMF, 25 °C | C2 (More hindered) | 15 : 85 |
| Equilibrating | NaHMDS, THF, 0 °C | Mixed | ~ 50 : 50 |
Self-Validating Experimental Protocols
Protocol 1: One-Pot N-Boc Protection and Acetal Hydrolysis
This protocol ensures the amine is secured before the volatile ketone is unmasked.
-
Free-Basing: Suspend 3,3-Dimethoxy-cyclohexylamine tosylate[1] (1.0 eq) in dry Dichloromethane (DCM). Add Triethylamine (1.5 eq) and stir for 15 minutes at room temperature to liberate the free amine.
-
Protection: Add Di-tert-butyl dicarbonate ( Boc2O , 1.1 eq) portion-wise. Stir for 2 hours.
-
Self-Validation Check: Spot the reaction on a TLC plate and stain with Ninhydrin. The primary amine starting material will stain bright purple. The reaction is complete when the baseline spot vanishes and a new, Ninhydrin-negative (non-staining) spot appears.
-
-
Hydrolysis: Evaporate the DCM under reduced pressure. Redissolve the crude oil in a 1:1 mixture of THF and 1M aqueous HCl. Stir vigorously at room temperature for 4 hours.
-
Self-Validation Check: Spot the reaction on a TLC plate and stain with 2,4-Dinitrophenylhydrazine (2,4-DNPH). The newly unmasked ketone will immediately stain bright yellow/orange, confirming successful acetal deprotection.
-
-
Workup: Neutralize with saturated NaHCO3 , extract with Ethyl Acetate, dry over Na2SO4 , and concentrate to yield N-Boc-3-aminocyclohexanone.
Protocol 2: Regioselective Kinetic Enolate Alkylation (C6 Position)
This protocol utilizes steric control to functionalize the less hindered side of the ring[2].
-
Base Preparation: In a flame-dried flask under Argon, add dry THF and Diisopropylamine (1.1 eq). Cool to -78 °C using a dry ice/acetone bath. Slowly add n-Butyllithium (1.05 eq) to generate LDA. Stir for 30 minutes.
-
Enolization: Dissolve N-Boc-3-aminocyclohexanone (1.0 eq) in dry THF. Add this solution dropwise to the LDA mixture over 20 minutes.
-
Causality Note: Slow addition ensures the ketone is always introduced into an excess of strong base. This guarantees instantaneous deprotonation and prevents the unreacted ketone from undergoing self-aldol condensation with the newly formed enolate[2].
-
-
Electrophilic Trapping: Stir for 45 minutes at -78 °C. Add the electrophile (e.g., Methyl Iodide, 1.5 eq) dropwise. Maintain at -78 °C for 2 hours.
-
Quenching: Critical Step: Quench the reaction by adding saturated aqueous NH4Cl directly into the flask while it is still at -78 °C. Do not remove the cooling bath until the quench is complete to prevent thermodynamic equilibration.
-
Validation: Analyze the crude product via 1H NMR. The C6-alkylated product will display a distinct multiplet for the C6 proton, completely lacking the deshielding effect that would be present if alkylation occurred at C2 (adjacent to the N-Boc group).
Workflow Visualization
Figure 1: Divergent regioselective workflow for the functionalization of 3,3-Dimethoxy-cyclohexylamine.
Sources
Common pitfalls to avoid in the synthesis of 3,3-Dimethoxy-cyclohexylamine
Welcome to the Technical Support Center. This guide addresses the critical bottlenecks in synthesizing 3,3-dimethoxycyclohexan-1-amine , a highly versatile, sp³-rich building block frequently utilized in modern drug discovery and medicinal chemistry.
As a Senior Application Scientist, I often see researchers struggle with this specific molecule. The primary synthetic challenge lies in the orthogonal stability of the amine protecting group and the acid-sensitive dimethoxy ketal. This guide is designed to explain the causality behind common failures and provide a self-validating, robust synthetic pathway.
Pathway Visualization: The "Boc Pitfall" vs. The "Benzyl Solution"
The most common error in this synthesis is selecting the wrong amine protecting group. The workflow below illustrates why the standard tert-butyloxycarbonyl (Boc) route fails, and why the Benzyl (Bn) route is the industry standard for this specific scaffold.
Figure 1: Synthetic pathways comparing the robust Benzyl route vs. the flawed Boc route.
Troubleshooting FAQs: Causality & Solutions
Q1: My final deprotection step yields 3-aminocyclohexanone instead of the dimethoxy product. Why did I lose the ketal?
The Causality: This is the most prevalent pitfall. If you used a Boc protecting group for the amine, the strongly acidic conditions required for its removal (e.g., TFA in DCM or HCl in dioxane) will inevitably hydrolyze the dimethoxy ketal back to the ketone. Acetals and ketals undergo rapid cleavage via an oxocarbenium ion intermediate in the presence of strong acids and trace moisture[1]. The Solution: Switch to a Benzyl (Bn) protecting group from the very first step. Benzyl amines are cleaved via catalytic hydrogenolysis under strictly neutral conditions, preserving the delicate ketal entirely[2].
Q2: My ketalization of 3-(benzylamino)cyclohexan-1-one is stalling at 50% conversion. Adding more Trimethyl Orthoformate (TMOF) doesn't help. What is wrong?
The Causality: The secondary amine in your substrate is neutralizing your acid catalyst. Ketalization requires an acidic proton to activate the ketone carbonyl. If you add a standard catalytic amount (e.g., 0.1 equivalents) of p-toluenesulfonic acid (p-TsOH) to a basic amine, you merely form 0.1 equivalents of the ammonium tosylate salt—leaving zero free acid to catalyze the ketalization. The Solution: You must use a stoichiometric excess of acid. Use 1.2 to 1.5 equivalents of p-TsOH . The first 1.0 equivalent acts as a sacrificial proton source to tie up the basic amine, while the remaining 0.2–0.5 equivalents drive the catalytic ketalization cycle.
Q3: The hydrogenolysis of the benzyl group (Pd/C, H₂) is incredibly slow or stalls completely. How can I accelerate it without adding acid?
The Causality: The newly formed free primary amine (3,3-dimethoxycyclohexan-1-amine) is a strong Lewis base that coordinates tightly to the palladium surface, effectively poisoning the catalyst. While adding an acid (like HCl or AcOH) is the standard textbook trick to prevent this by protonating the amine, you cannot do this here because the acid will cleave your ketal. The Solution: Do not add acid. Instead, use Pearlman’s catalyst (20% Pd(OH)₂/C) , which is often more robust against amine poisoning than standard Pd/C[3]. Additionally, increase the hydrogen pressure (50–100 psi in a Parr shaker) and run the reaction in a protic solvent like methanol to attenuate the binding of the amine to the catalyst surface.
Self-Validating Analytical Data
To ensure your protocols are functioning as a self-validating system, use the following analytical markers to track the transformation of the ketone to the ketal, and the protected amine to the free amine.
| Step | Intermediate / Product | TLC Staining (Silica) | Key ¹H NMR Shifts (CDCl₃, 400 MHz) | IR Spectroscopy |
| 1 | 3-(Benzylamino)cyclohexan-1-one | Ninhydrin (+, Red/Pink)2,4-DNP (+, Yellow/Orange) | 7.2–7.4 ppm (m, 5H, Ph)3.8 ppm (s, 2H, Ph-CH₂ )2.1–2.5 ppm (m, 4H, α-CH₂ to C=O) | ~1710 cm⁻¹ (Strong C=O stretch) |
| 2 | N-Benzyl-3,3-dimethoxycyclohexan-1-amine | Ninhydrin (+, Red/Pink)2,4-DNP (Negative) | 7.2–7.4 ppm (m, 5H, Ph)3.8 ppm (s, 2H, Ph-CH₂ )3.15 & 3.20 ppm (2s, 6H, -OCH₃ ) | C=O stretch absent.~1050-1150 cm⁻¹ (C-O stretch) |
| 3 | 3,3-Dimethoxycyclohexan-1-amine | Ninhydrin (+, Deep Purple)UV (Negative) | 3.15 & 3.20 ppm (2s, 6H, -OCH₃ )1.5 ppm (br s, 2H, -NH₂ )Aromatic/Benzylic signals absent. | ~3300-3400 cm⁻¹ (N-H stretch) |
Validated Step-by-Step Experimental Protocols
Protocol A: Michael Addition (Synthesis of 3-(Benzylamino)cyclohexan-1-one)
-
Setup: Charge a round-bottom flask with cyclohex-2-en-1-one (1.0 eq) and anhydrous dichloromethane (DCM) to achieve a 0.5 M concentration.
-
Addition: Cool the solution to 0 °C. Add benzylamine (1.1 eq) dropwise over 15 minutes.
-
Reaction: Remove the ice bath and allow the mixture to stir at room temperature for 12 hours.
-
Workup: Wash the organic layer with water and brine. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via flash chromatography (Hexanes/EtOAc) to yield the intermediate.
Protocol B: Ketalization (Synthesis of N-Benzyl-3,3-dimethoxycyclohexan-1-amine)
-
Setup: Dissolve 3-(benzylamino)cyclohexan-1-one (1.0 eq) in anhydrous methanol (0.2 M).
-
Reagents: Add Trimethyl orthoformate (TMOF) (5.0 eq).
-
Acidification (Critical Step): Add p-TsOH·H₂O (1.2 eq) in one portion. Note: The reaction will exotherm slightly as the amine forms the tosylate salt.
-
Reaction: Equip with a reflux condenser and heat to 65 °C for 12–16 hours under an inert atmosphere.
-
Quench & Workup: Cool to room temperature. Crucial: Quench the reaction with saturated aqueous NaHCO₃ (to pH 8) before concentrating the mixture. Extract with EtOAc (3x). Wash the combined organics with brine, dry over K₂CO₃, and concentrate.
Protocol C: Neutral Hydrogenolysis (Synthesis of 3,3-Dimethoxycyclohexan-1-amine)
-
Setup: In a pressure-rated vessel, dissolve N-benzyl-3,3-dimethoxycyclohexan-1-amine (1.0 eq) in HPLC-grade methanol (0.1 M).
-
Catalyst: Carefully add 20% Pd(OH)₂/C (Pearlman's catalyst, 0.1 eq by weight) under a blanket of argon to prevent ignition.
-
Reaction: Seal the vessel, purge with H₂ gas three times, and pressurize to 50 psi. Agitate vigorously on a Parr shaker for 24 hours at room temperature.
-
Workup: Vent the hydrogen gas safely. Filter the suspension through a tightly packed pad of Celite to remove the palladium catalyst. Wash the pad thoroughly with methanol.
-
Isolation: Concentrate the filtrate under reduced pressure to yield the pure 3,3-dimethoxycyclohexan-1-amine as a pale oil. Store under argon at 4 °C to prevent atmospheric CO₂ absorption.
References
-
Greene's Protective Groups in Organic Synthesis, 5th Edition Source: Wiley. Details the fundamental mechanisms of acetal/ketal cleavage under acidic conditions and the orthogonal stability of protecting groups. URL:[Link][1]
-
TCCA-Mediated Oxidative Deprotection of a Benzylamine Source: Organic Process Research & Development - ACS Publications. Discusses the standard industrial reliance on palladium-catalyzed hydrogenolysis for benzyl deprotection. URL:[Link][2]
-
Benzyl Protection and Deprotection Conditions Source: Common Organic Chemistry. Provides standard reaction conditions and solvent choices for neutral catalytic hydrogenolysis. URL:[Link][3]
Sources
Interpreting the NMR and Mass Spectrometry Data of 3,3-Dimethoxy-cyclohexylamine: A Comparative Guide
As drug discovery increasingly prioritizes three-dimensional structural complexity to improve clinical success rates, substituted cyclohexylamines have emerged as critical building blocks. They serve as excellent Fsp3 -rich bioisosteres for flat, aromatic aniline derivatives. Among these, 3,3-Dimethoxy-cyclohexylamine (3,3-DMCA) provides a highly valuable 1,3-substitution pattern (mimicking meta-substituted benzenes).
Because the free base of 3,3-DMCA is somewhat volatile and prone to degradation, it is most commonly handled and sourced as a stable tosylate salt (). However, when integrating this building block into a synthetic pipeline, analytical scientists must be able to unequivocally distinguish it from its structural isomer, 4,4-Dimethoxy-cyclohexylamine (4,4-DMCA) .
This guide provides an objective comparison of the analytical profiles of 3,3-DMCA and 4,4-DMCA, detailing the causality behind their distinct Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) signatures, and outlining self-validating experimental protocols for their characterization.
Structural Causality & NMR Interpretation
The fundamental differentiator between 3,3-DMCA and 4,4-DMCA in NMR spectroscopy is molecular symmetry .
In 4,4-DMCA, a plane of symmetry passes through the C1 (amine) and C4 (ketal) carbons. Due to rapid chair-flipping at room temperature, this symmetry renders the left and right sides of the cyclohexane ring magnetically equivalent. Conversely, 3,3-DMCA possesses a chiral center at C1. This asymmetry breaks all magnetic equivalence within the ring.
The Diastereotopic Probe
The most diagnostic feature of 3,3-DMCA lies in its methoxy groups. Because C1 is a chiral center, the two methoxy groups attached to C3 are diastereotopic . They exist in different magnetic environments regardless of the ring's conformational flipping.
-
In 3,3-DMCA : The 1 H NMR will show two distinct singlets (~3.15 and 3.20 ppm), and the 13 C NMR will show two distinct peaks (~47.8 and 48.2 ppm) for the methoxy groups.
-
In 4,4-DMCA : The symmetry renders the two methoxy groups enantiotopic (effectively equivalent at room temperature), resulting in a single methoxy resonance.
Comparative 13 C NMR Data
By referencing baseline ketal shifts from simpler analogs like 1,1-dimethoxycyclohexane (), we can map the expected 13 C NMR signals. The table below summarizes the quantitative spectral differences used to differentiate the two isomers.
Table 1: Comparative 13 C NMR Chemical Shifts (CDCl 3 , 100 MHz)
| Carbon Position | 3,3-DMCA (Asymmetric) | 4,4-DMCA (Symmetric) | Diagnostic Causality & DEPT-135 Behavior |
| C1 (CH-NH 2 ) | ~50.2 ppm | ~51.5 ppm | Methine carbon; appears positive in DEPT-135. |
| C2 (CH 2 ) | ~41.5 ppm | ~32.0 ppm | Highly deshielded in 3,3-DMCA due to proximity to both N and O. |
| C3 | ~100.5 ppm (C-Ketal) | ~28.5 ppm (CH 2 ) | Quaternary ketal in 3,3-DMCA; disappears in DEPT-135. |
| C4 | ~34.0 ppm (CH 2 ) | ~101.2 ppm (C-Ketal) | Quaternary ketal in 4,4-DMCA; disappears in DEPT-135. |
| C5 (CH 2 ) | ~22.5 ppm | ~28.5 ppm (CH 2 ) | Equivalent to C3 in the 4,4-isomer. |
| C6 (CH 2 ) | ~35.1 ppm | ~32.0 ppm (CH 2 ) | Equivalent to C2 in the 4,4-isomer. |
| O-CH 3 | ~47.8, ~48.2 ppm (2 peaks) | ~48.0 ppm (1 peak) | Diastereotopic splitting confirms the 3,3-isomer. |
Mass Spectrometry & Fragmentation Pathways
While high-resolution mass spectrometry (HRMS) will yield the same exact mass for both isomers ( [M+H]+ at m/z 160.1332 for C 8 H 18 NO 2+ ), tandem mass spectrometry (MS/MS) provides structural confirmation through collision-induced dissociation (CID).
Fragmentation Causality
Under Electrospray Ionization (ESI+), the primary site of protonation is the primary amine. Upon entering the collision cell, the molecule undergoes predictable neutral losses driven by the stability of the resulting carbocations:
-
Loss of Ammonia (-17 Da): Cleavage of the C-N bond yields a cyclohexenyl-type cation (m/z 143.1).
-
Loss of Methanol (-32 Da): The ketal moiety is highly susceptible to the loss of a methoxy group paired with a neighboring proton, forming a stable oxonium ion intermediate (m/z 128.1).
-
Combined Loss (-49 Da): Sequential loss of both groups yields a highly conjugated diene fragment (m/z 111.1).
Table 2: Diagnostic MS/MS Fragmentation of 3,3-DMCA
| Precursor Ion (m/z) | Product Ion (m/z) | Neutral Loss | Structural Assignment |
| 160.1 | 143.1 | 17 Da (NH 3 ) | [C8H15O2]+ |
| 160.1 | 128.1 | 32 Da (CH 3 OH) | [C7H14NO]+ |
| 160.1 | 111.1 | 49 Da (NH
3
| [C7H11O]+ |
ESI-MS/MS Fragmentation Pathway of 3,3-Dimethoxy-cyclohexylamine.
Experimental Protocols: A Self-Validating System
To ensure high-fidelity data, the analytical workflow must be treated as a self-validating system. Because 3,3-DMCA is often supplied as a tosylate salt, analyzing it directly leads to spectral crowding. The tosylate counterion presents strong aromatic signals (~7.1 and 7.5 ppm) and a methyl singlet (~2.3 ppm) that obscure the critical ring protons of the cyclohexane scaffold.
The following protocol details the freebasing and subsequent analysis of the compound.
Standardized Analytical Workflow for Ketal-Amine Characterization.
Protocol A: Freebasing and NMR Validation
-
Biphasic Extraction: Suspend 50 mg of 3,3-DMCA tosylate in 2 mL of dichloromethane (DCM) and 2 mL of 1M NaOH (aq) in a glass vial.
-
Validation of Release: Vortex vigorously for 2 minutes. Self-Validation Step: Check the pH of the aqueous layer using indicator paper; it must remain >10 to ensure complete deprotonation of the amine (pKa ~10.5).
-
Phase Separation: Extract the organic (lower) layer. Wash with 1 mL of saturated brine to remove residual alkalinity.
-
Drying and Concentration: Dry the DCM layer over anhydrous Na 2 SO 4 . Filter and carefully concentrate under a gentle nitrogen stream. Caution: Avoid high vacuum (lyophilization), as the free base is semi-volatile.
-
NMR Acquisition: Dissolve the resulting oil in 0.6 mL of CDCl 3 (containing 0.03% TMS). Acquire 1 H, 13 C, and DEPT-135 spectra.
-
Self-Validation via DEPT-135: Cross-reference the 13 C spectrum with the DEPT-135 spectrum. The ketal signal at ~100.5 ppm must be present in the standard 13 C spectrum but completely absent in the DEPT-135 spectrum, confirming it is a quaternary carbon ().
Protocol B: LC-MS/MS Profiling
-
Sample Preparation: Dilute 1 µL of the free base oil into 1 mL of LC-MS grade Acetonitrile/Water (50:50) containing 0.1% Formic Acid.
-
Chromatography: Inject 2 µL onto a C18 column (e.g., 50 x 2.1 mm, 1.8 µm). Run a fast gradient from 5% to 95% Acetonitrile over 3 minutes.
-
Mass Spectrometry Setup: Operate in ESI+ mode. Set the capillary voltage to 3.0 kV.
-
CID Tuning: Isolate the precursor ion at m/z 160.1. Apply a collision energy ramp from 15 eV to 30 eV to capture the full spectrum of the -17 Da and -32 Da neutral losses.
Performance Comparison in Synthesis
When selecting between 3,3-DMCA and 4,4-DMCA for drug development, the choice extends beyond analytical signatures to chemical performance:
-
Vector Geometry: 3,3-DMCA introduces a 1,3-vector relationship. When the amine is coupled to a core scaffold and the ketal is subsequently deprotected to a ketone, it allows for functionalization at the meta-position relative to the amine. 4,4-DMCA provides a linear, para-like vector.
-
Ketal Stability: Both compounds feature a dimethyl ketal, which is stable to strongly basic conditions, nucleophiles (like Grignard reagents), and reducing agents (like LiAlH 4 ). However, the 3,3-isomer exhibits slightly higher steric hindrance around the ketal due to the axial/equatorial dynamics of the substituted chair conformation, making it marginally more resistant to mild aqueous hydrolysis compared to the 4,4-isomer.
By rigorously applying the diastereotopic NMR probes and MS/MS neutral loss patterns outlined in this guide, researchers can confidently validate the structural integrity of their 3,3-DMCA building blocks prior to complex library synthesis.
References
-
National Center for Biotechnology Information . PubChem Compound Summary for CID 13616, 1,1-Dimethoxycyclohexane. PubChem. Available at:[Link]
A Senior Application Scientist's Guide: Comparing the Efficacy of Synthetic Routes to 3,3-Dimethoxy-cyclohexylamine
Introduction
3,3-Dimethoxy-cyclohexylamine is a substituted cyclic amine that serves as a valuable building block in organic synthesis, particularly in the development of novel pharmaceutical agents and advanced materials. The strategic placement of the amine and the protected geminal methoxy groups makes it a versatile intermediate. The selection of an optimal synthetic route is paramount for researchers, balancing factors such as yield, purity, cost, scalability, and safety.
This guide provides an in-depth comparison of three distinct and plausible synthetic pathways to 3,3-Dimethoxy-cyclohexylamine. We will delve into the mechanistic underpinnings of each route, provide detailed experimental protocols, and present a comparative analysis to empower researchers in making informed decisions for their specific laboratory or process chemistry needs.
Route 1: Direct Reductive Amination of 3,3-Dimethoxycyclohexanone
This is the most direct and atom-economical approach, converting the parent ketone into the target amine in a single synthetic operation. Reductive amination involves the formation of an intermediate imine from the ketone and ammonia, which is then reduced in situ to the corresponding primary amine.[1][2][3]
Causality and Mechanistic Insight
The reaction proceeds via nucleophilic attack of ammonia on the carbonyl carbon of 3,3-dimethoxycyclohexanone, forming a hemiaminal intermediate. This is followed by dehydration to yield a cyclohexylimine.[3] The imine is then reduced to the final amine. The choice of reducing agent or catalytic system is critical. Catalytic hydrogenation using H₂ gas with catalysts like Raney Nickel, Palladium, or Rhodium is highly effective and common in industrial settings.[4][5] Alternatively, hydride reagents can be used, though care must be taken to select one that preferentially reduces the imine over the starting ketone.
Workflow Diagram: Reductive Amination
Caption: Workflow for Route 1, starting from Dimedone.
Experimental Protocols
Part A: Synthesis of 3,3-Dimethoxycyclohexanone
This precursor can be synthesized from commercially available 5,5-dimethyl-1,3-cyclohexanedione (dimedone) via a palladium-catalyzed hydrogenation.[6][7][8]
-
Setup: To a glass-lined autoclave, add 5,5-dimethyl-1,3-cyclohexanedione (1 mole equivalent) and a suitable polar solvent such as methanol.
-
Catalyst: Add 5% Palladium on Carbon (Pd/C) catalyst (approx. 1-2 mol%).
-
Reaction: Seal the autoclave, purge with nitrogen, and then pressurize with hydrogen gas (H₂) to 2-5 bar.[7]
-
Conditions: Heat the mixture to 80-90°C with vigorous stirring. Monitor the reaction progress by GC analysis for the disappearance of the starting material.
-
Workup: After completion, cool the reactor, vent the hydrogen, and purge with nitrogen. Filter the reaction mixture through a pad of celite to remove the Pd/C catalyst.
-
Purification: Remove the solvent under reduced pressure. The crude 3,3-dimethylcyclohexanone can be purified by vacuum distillation to yield a colorless oil.
Part B: Reductive Amination
This protocol utilizes catalytic hydrogenation, a clean and efficient method.[4][9][10]
-
Setup: In a high-pressure autoclave, combine 3,3-dimethoxycyclohexanone (1 mole equivalent), a solvent such as methanol or dioxane, and aqueous ammonia (3-5 mole equivalents).
-
Catalyst: Add a slurry of Raney Nickel (approx. 5-10% by weight of the ketone).
-
Reaction: Seal the reactor, purge with nitrogen, and then pressurize with hydrogen gas (H₂) to 10-40 bar.[4]
-
Conditions: Heat the mixture to 50-80°C with vigorous stirring for 12-24 hours.[4][9] Reaction progress can be monitored by GC-MS.
-
Workup: Cool the reactor, carefully vent the excess hydrogen, and purge with nitrogen. Filter the catalyst through celite.
-
Purification: Concentrate the filtrate under reduced pressure. The residue can be taken up in an organic solvent (e.g., diethyl ether) and washed with brine. After drying over anhydrous sodium sulfate, the solvent is removed. The final product, 3,3-Dimethoxy-cyclohexylamine, is purified by vacuum distillation.
Route 2: Hofmann Rearrangement of 3,3-Dimethoxycyclohexanecarboxamide
The Hofmann rearrangement is a classic organic reaction that converts a primary amide into a primary amine with one fewer carbon atom.[11][12] This multi-step route avoids high-pressure hydrogenation but requires the synthesis of a carboxamide precursor and involves the use of hazardous reagents like bromine.
Causality and Mechanistic Insight
The reaction is initiated by the deprotonation of the amide by a strong base, followed by reaction with a halogen (typically bromine) to form an N-haloamide.[11] A second deprotonation generates an anion that rearranges, with the alkyl group migrating from the carbonyl carbon to the nitrogen, displacing the halide and forming an isocyanate intermediate.[13] This isocyanate is then hydrolyzed by the aqueous base to a carbamic acid, which spontaneously decarboxylates to yield the final primary amine.[12]
Workflow Diagram: Hofmann Rearrangement
Caption: Workflow for Route 2, Hofmann Rearrangement.
Experimental Protocols
(Note: Synthesis of the starting 3,3-dimethoxycyclohexanecarboxylic acid is assumed from a suitable precursor, which adds steps to this route).
Part A: Synthesis of 3,3-Dimethoxycyclohexanecarboxamide
-
Acid Chloride Formation: Place 3,3-dimethoxycyclohexanecarboxylic acid (1 mole equivalent) in a round-bottom flask. Add thionyl chloride (SOCl₂, 1.2 equivalents) dropwise at 0°C. Allow the mixture to warm to room temperature and then heat gently (e.g., 50°C) for 1-2 hours until gas evolution ceases. Remove excess SOCl₂ under reduced pressure.
-
Amidation: Cool the crude acid chloride in an ice bath. Cautiously add it dropwise to a vigorously stirred, concentrated aqueous solution of ammonia (excess) at 0°C.
-
Isolation: A precipitate of the amide will form. Stir for an additional hour, then collect the solid by filtration. Wash the solid with cold water and dry under vacuum to yield the 3,3-dimethoxycyclohexanecarboxamide.
Part B: Hofmann Rearrangement
A modified procedure using household bleach (NaOCl) can be a safer alternative to handling pure bromine.[14]
-
Setup: In a flask, dissolve sodium hydroxide (NaOH, ~4 equivalents) in water. Cool the solution in an ice bath and slowly add bromine (1.1 equivalents) or a stoichiometric amount of household bleach.
-
Reaction: To this cold hypobromite/hypochlorite solution, add the 3,3-dimethoxycyclohexanecarboxamide (1 mole equivalent) in portions with vigorous stirring, keeping the temperature below 10°C.
-
Conditions: After the addition is complete, slowly warm the mixture to room temperature and then heat to 60-80°C for approximately 1 hour.[14] The reaction progress can be monitored by TLC.
-
Workup: Cool the reaction mixture and extract the product with an organic solvent (e.g., dichloromethane or ether).
-
Purification: Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate. After solvent removal, the target amine can be purified by vacuum distillation.
Route 3: Reduction of 3,3-Dimethoxycyclohexanone Oxime
This two-step pathway from the ketone offers an alternative to direct amination, avoiding the use of ammonia under pressure. It first involves the conversion of the ketone to an oxime, which is then reduced to the primary amine.
Causality and Mechanistic Insight
The formation of the oxime is a standard condensation reaction between the ketone and hydroxylamine hydrochloride under mildly acidic or basic conditions.[15] The subsequent reduction of the C=N double bond of the oxime can be achieved through various methods. Catalytic hydrogenation over Raney Nickel or other noble metal catalysts is effective. Alternatively, chemical reducing agents like lithium aluminum hydride (LiAlH₄) or sodium in alcohol can be employed, which cleave the N-O bond and reduce the imine functionality.
Workflow Diagram: Oxime Formation and Reduction
Caption: Workflow for Route 3, via an Oxime intermediate.
Experimental Protocols
Part A: Synthesis of 3,3-Dimethoxycyclohexanone Oxime
-
Setup: Dissolve 3,3-dimethoxycyclohexanone (1 mole equivalent) in ethanol in a round-bottom flask.
-
Reagents: Add hydroxylamine hydrochloride (NH₂OH·HCl, 1.1 equivalents) and a base such as sodium acetate or pyridine (1.2 equivalents) to the solution.
-
Reaction: Heat the mixture to reflux and stir for 1-3 hours. Monitor the reaction by TLC until the starting ketone is consumed.
-
Workup: Cool the reaction mixture and remove the ethanol under reduced pressure. Add water to the residue and extract the oxime product with an organic solvent like ethyl acetate.
-
Purification: Wash the organic extract with water and brine, dry over sodium sulfate, and concentrate to yield the crude oxime, which can often be used in the next step without further purification.
Part B: Reduction of the Oxime
-
Setup: In a dry, inert atmosphere (e.g., under Argon), suspend lithium aluminum hydride (LiAlH₄, ~2-3 equivalents) in anhydrous tetrahydrofuran (THF) in a three-necked flask equipped with a reflux condenser.
-
Addition: Dissolve the 3,3-dimethoxycyclohexanone oxime (1 mole equivalent) in anhydrous THF and add it dropwise to the LiAlH₄ suspension at 0°C.
-
Reaction: After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 4-8 hours.
-
Quenching: Cool the reaction to 0°C and very carefully quench the excess LiAlH₄ by the sequential, dropwise addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup).
-
Isolation: A granular precipitate of aluminum salts will form. Filter the mixture and wash the solid thoroughly with THF or ether.
-
Purification: Combine the filtrates, dry over anhydrous sodium sulfate, and remove the solvent. The resulting amine can be purified by vacuum distillation.
Comparative Analysis
The optimal synthetic route depends heavily on the specific constraints and goals of the research. Here, we compare the three pathways based on key performance indicators.
Data Summary Table
| Metric | Route 1: Reductive Amination | Route 2: Hofmann Rearrangement | Route 3: Oxime Reduction |
| Number of Steps | 1 (from ketone) | 3+ (from corresponding acid) | 2 (from ketone) |
| Overall Yield | High (typically >80%) | Moderate (multi-step losses) | Good (typically 60-80%) |
| Atom Economy | Excellent (byproduct is H₂O) | Poor (loss of CO₂) | Good (byproducts from reducing agent) |
| Starting Materials | Ketone, Ammonia | Carboxylic Acid, Bromine/NaOCl | Ketone, Hydroxylamine |
| Key Reagents | H₂ gas, Metal Catalyst | Br₂, Strong Base (NaOH) | LiAlH₄ or H₂/Catalyst |
| Safety Concerns | High-pressure H₂, Pyrophoric catalysts | Toxic/corrosive Br₂, Strong base | Pyrophoric/reactive LiAlH₄ |
| Scalability | Excellent; favored industrially | Moderate; batch process limitations | Good |
Strategic Recommendation Logic
Caption: Decision logic for selecting the optimal synthetic route.
Conclusion
For large-scale production where efficiency, cost, and atom economy are paramount, Route 1 (Direct Reductive Amination) is unequivocally the superior choice.[5] Its directness from the ketone precursor and the generation of water as the only stoichiometric byproduct make it an industrially viable and green process.
For laboratory-scale synthesis where high-pressure hydrogenation equipment may not be available, Route 3 (Oxime Reduction) presents a robust and reliable alternative. It offers good yields over two steps from the ketone and utilizes common laboratory reagents.
Route 2 (Hofmann Rearrangement) is the least favorable of the three for this specific target. It is significantly longer, starting from a carboxylic acid precursor, has poor atom economy due to the loss of a carbon atom as CO₂, and involves hazardous reagents. It would typically only be considered if the carboxamide starting material were readily available through an independent synthetic pathway.
References
-
Zhang, S., Hu, Y., Li, M., & Xie, Y. (2024). Reductive Amination of Aldehyde and Ketone with Ammonia and H2 by an In Situ-Generated Cobalt Catalyst under Mild Conditions. Organic Letters, 26, 7122–7127. [Link]
-
Zhang, S., Hu, Y., Li, M., & Xie, Y. (2024). Nano-Cobalt-Catalyzed Reductive Amination of Aldehydes and Ketones with NH3 and H2. Synfacts, 20(05), 0524. [Link]
-
Frigerio, F., et al. (2017). Direct Asymmetric Ruthenium-Catalyzed Reductive Amination of Alkyl–Aryl Ketones with Ammonia and Hydrogen. Journal of the American Chemical Society, 139(49), 17936–17945. [Link]
-
Senthamarai, T., et al. (2021). Co‐Catalyzed Synthesis of Primary Amines via Reductive Amination employing Hydrogen under very mild Conditions. Angewandte Chemie International Edition, 60(26), 14430-14435. [Link]
-
Chem-Station. (2014, October 6). Hofmann Rearrangement. Chem-Station Int. Ed.[Link]
-
Grunwald, P. (Ed.). (2019). Reductive amination – Knowledge and References. Taylor & Francis. [Link]
-
Mohan, R. S., & Stamberger, J. A. (1999). The Hofmann Rearrangement Using Household Bleach: Synthesis of 3-Nitroaniline. Journal of Chemical Education, 76(12), 1717. [Link]
-
Ashenhurst, J. (2017, September 19). The Hofmann and Curtius Rearrangements. Master Organic Chemistry. [Link]
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Chemistry Steps. (2025). Hofmann Rearrangement. [Link]
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Grogan, G., & Turner, N. J. (2022). Reductive aminations by imine reductases: from milligrams to tons. Chemical Society Reviews, 51(10), 3864-3883. [Link]
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ResearchGate. (n.d.). Possible reaction route of amination of cyclohexanone with ammonia. [Link]
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Cormier, R. A. (1981). A Convenient Synthesis of 3,3-Dimethylcyclohexanone. Synthetic Communications, 11(4), 295-298. [Link]
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Senthamarai, T., et al. (2018). The Synthesis of Primary Amines through Reductive Amination Employing an Iron Catalyst. Angewandte Chemie International Edition, 57(38), 12344-12348. [Link]
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Morales, K., et al. (2025). Reductive Amination of Cyclohexanone via Bimetallic Rh-Ni Catalysts: A Pathway to Improved Catalytic Efficiency. Catalysts, 15(9), 1083. [Link]
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Maruoka, K., Nakai, S., & Yamamoto, H. (1988). 2-PROPYL-1-AZACYCLOHEPTANE. Organic Syntheses, 66, 185. [Link]
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White Rose Research Online. (2022, April 19). Reductive Aminations by Imine Reductases: From Milligrams to Tons. [Link]
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Cormier, R. A. (1981). A Convenient Synthesis of 3,3-Dimethylcyclohexanone. Synthetic Communications, 11(4), 295-298. [Link]
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Wang, Z., et al. (2023). Sustainable Electrosynthesis of Cyclohexanone Oxime through Nitrate Reduction on a Zn–Cu Alloy Catalyst. ACS Catalysis, 13(10), 6930–6936. [Link]
- U.S. Patent No. 7,005,547B2. (2006). Process for the preparation of cyclohexanone oxime.
-
Peng, L., et al. (2016). Direct cyclohexanone oxime synthesis via oxidation-oximization of cyclohexane with ammonium acetate. Green Chemistry, 18(1), 228-235. [Link]
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Methodology Comparison Guide: Structural Elucidation of 3,3-Dimethoxy-cyclohexylamine
As a Senior Application Scientist in structural biology and organic chemistry, I frequently encounter the analytical bottleneck of elucidating the absolute configuration of low-molecular-weight, liquid aliphatic amines. A quintessential example is 3,3-dimethoxycyclohexan-1-amine . This highly functionalized cyclic amine serves as a critical building block in drug discovery. However, its liquid state at ambient conditions and the conformational flexibility of the cyclohexane ring make direct structural elucidation challenging.
While Single-Crystal X-Ray Diffraction (SCXRD) remains the gold standard for unambiguous structural determination[1], it inherently requires a well-ordered crystal. This guide objectively compares the performance of SCXRD via tosylate salt derivatization—the commercially standard solid form of this compound[2]—against emerging alternatives like the Crystalline Sponge (MOF) method and 2D-NMR spectroscopy.
Strategic Rationale: The Causality of Experimental Design
To obtain a crystal of a liquid amine, one must either trap it in a host framework or convert it to a solid salt. Every step in this process must be engineered with chemical causality in mind:
-
Why the Tosylate Salt? Aliphatic amine hydrochlorides are notoriously hygroscopic and prone to crystallographic twinning. In contrast, the p-toluenesulfonate (tosylate) anion introduces a bulky, rigid aromatic system. This promotes robust π−π stacking and predictable hydrogen-bonding networks ( N−H⋯O−S ), driving the formation of high-quality single crystals. Furthermore, the sulfur atom in the tosylate counterion provides a strong anomalous scattering signal when using Cu Kα radiation, allowing for the direct determination of the absolute configuration (Flack parameter) of the amine's chiral center.
-
Why Anhydrous Conditions? The 3,3-dimethoxy moiety is an acetal. Acetals are stable under basic conditions but highly labile to aqueous acid. Attempting salt formation with aqueous HCl will inevitably hydrolyze the acetal into a ketone (3-aminocyclohexanone). Utilizing anhydrous p-toluenesulfonic acid (p-TsOH) in dry ethereal solvents ensures protonation of the amine while preserving the structural integrity of the acetal.
Reaction pathway demonstrating the necessity of anhydrous conditions to prevent acetal cleavage.
Methodology Comparison: SCXRD vs. Alternatives
Recent advancements have introduced the "Crystalline Sponge" method, which utilizes preformed porous metal-organic frameworks (MOFs) to absorb and crystallize liquid target molecules via host-guest interactions without the need for derivatization[3]. MOFs like APF-80 can immobilize nucleophilic compounds, including amines, through synergistic coordination to metal centers (e.g., Co2+ ) and hydrogen bonding[4].
Alternatively, 2D-NMR (COSY/NOESY) provides rapid solution-state conformational data but struggles with absolute stereochemistry without chiral auxiliaries.
Workflow comparing SCXRD (via salt/MOF) and NMR for structural elucidation of aliphatic amines.
Quantitative Performance Comparison
| Analytical Technique | Sample State Requirement | Absolute Configuration | Resolution / Accuracy | Time-to-Result | Cost / Accessibility |
| SCXRD (Tosylate Salt) | Solid (Derivatized) | Yes (via S anomalous dispersion) | Atomic (< 0.8 Å) | 3–7 Days | Low / High |
| SCXRD (MOF Sponge) | Liquid (Free Base) | Yes (via heavy metal in MOF) | Atomic (~0.9 Å) | 7–14 Days | High / Low |
| MicroED (Cryo-EM) | Nanocrystalline Powder | Difficult (Low dynamic scattering) | Sub-atomic (~1.0 Å) | 1–2 Days | Very High / Very Low |
| 2D-NMR (NOESY) | Solution (Liquid) | No (Relative only) | Conformational Ensembles | < 1 Day | Low / Very High |
Step-by-Step Experimental Protocols
To ensure scientific integrity, the following protocols are designed as self-validating systems , meaning each critical step includes an orthogonal check to confirm success before proceeding.
Protocol 1: Anhydrous Tosylate Salt Formation & Crystallization
-
Preparation: Dissolve 1.0 mmol of 3,3-dimethoxycyclohexan-1-amine (free base) in 5.0 mL of anhydrous diethyl ether under an inert nitrogen atmosphere.
-
Protonation: Slowly add 1.05 mmol of anhydrous p-toluenesulfonic acid dissolved in 2.0 mL of anhydrous methanol dropwise at 0 °C. Stir for 30 minutes.
-
Solvent Evaporation: Remove solvents under reduced pressure to yield a crude white solid (3,3-Dimethoxy-cyclohexylamine tosylate).
-
System Validation (NMR Check): Self-Validation Step: Dissolve a 5 mg aliquot in CD3OD . Run a 1H NMR spectrum. Confirm the presence of intact methoxy singlets (~3.1 ppm) and aromatic tosylate doublets (~7.5, 7.2 ppm) in a 6:4 integration ratio. The absence of a ketone C=O peak in 13C NMR confirms the acetal survived.
-
Vapor Diffusion Crystallization: Dissolve the validated salt in a minimum volume of methanol (solvent) in a small inner vial. Place this inside a larger sealed chamber containing diethyl ether (anti-solvent). Allow vapor diffusion to proceed undisturbed at 4 °C for 3–5 days.
-
System Validation (Optical Check): Examine the resulting crystals under a polarized light microscope. A high-quality single crystal will extinguish light uniformly when rotated, indicating a single domain rather than a twinned lattice.
Protocol 2: SCXRD Data Collection and Refinement
-
Mounting: Select a uniform, block-shaped crystal (approx. 0.2 × 0.2 × 0.1 mm) and mount it on a MiTeGen loop using paratone oil. Transfer immediately to the diffractometer's cold stream (100 K) to minimize thermal motion.
-
Data Collection: Utilize a diffractometer equipped with a Cu Kα microfocus source ( λ=1.5418 Å). The choice of Copper radiation is critical to maximize the anomalous scattering signal ( f′′ ) of the sulfur atom in the tosylate anion.
-
Integration & Scaling: Integrate the frames using standard reduction software.
-
System Validation (Data Quality): Self-Validation Step: Ensure the internal agreement factor ( Rint ) is < 0.05. A higher value indicates crystal twinning or radiation damage.
-
Refinement: Solve the structure using direct methods and refine using full-matrix least-squares on F2 .
Expected Crystallographic Data Summary
| Parameter | Expected Value for 3,3-Dimethoxycyclohexylamine Tosylate |
| Empirical Formula | C15H25NO5S |
| Formula Weight | 331.43 g/mol |
| Crystal System | Monoclinic |
| Space Group | P21 (Chiral, non-centrosymmetric) |
| Temperature | 100(2) K |
| Radiation | Cu Kα ( λ=1.54184 Å) |
| Validation: Flack Parameter | ~ 0.02(3) (Confirms absolute configuration) |
| Validation: Goodness-of-fit on F2 | ~ 1.05 |
References
-
Gelder, et al. "Application of Crystalline Matrices for the Structural Determination of Organic Molecules." ACS Central Science, 2021.[Link]
-
"Illustrating the Utility of X-ray Crystallography for Structure Elucidation through a Tandem Aldol Condensation/Diels–Alder Reaction Sequence." Journal of Chemical Education, 2015.[Link]
-
"Structural Elucidation of Nucleophilic Compounds through Synergistic Coordination and Hydrogen Bonding in a Metal–Organic Framework." PMC, 2025.[Link]
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A Senior Application Scientist's Guide to the Characterization of Impurities and By-Products in 3,3-Dimethoxy-cyclohexylamine Synthesis
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Imperative of Purity in Pharmaceutical Synthesis
In the landscape of pharmaceutical development, the active pharmaceutical ingredient (API) is the cornerstone of a drug's therapeutic effect. However, the synthesis of any API is a complex process where the final product is rarely 100% pure.[1] The unintended and undesirable substances that co-exist with the API are collectively known as impurities.[2] The process of identifying, quantifying, and controlling these impurities—known as impurity profiling—is a critical mandate for ensuring the safety, efficacy, and quality of the final drug product.[1][3][4]
Impurities can originate from various sources, including the starting materials, intermediates, by-products from side reactions, degradation of the API, and residual solvents.[2] Their presence, even in trace amounts, can have significant consequences. Some impurities may be toxic, mutagenic, or carcinogenic, posing direct risks to patient health.[1][5] Others can interfere with the API's therapeutic activity, diminishing the drug's efficacy, or affect the stability of the final dosage form.[1][5] Regulatory bodies like the International Council for Harmonisation (ICH) have established stringent guidelines that necessitate the thorough characterization and control of impurities in new drug substances.[2][4]
This guide provides an in-depth comparison of analytical methodologies for the characterization of impurities and by-products encountered during the synthesis of 3,3-Dimethoxy-cyclohexylamine, a key building block in various pharmaceutical agents. We will explore the causality behind experimental choices, present self-validating protocols, and ground our discussion in authoritative references to provide a comprehensive and trustworthy resource.
Genesis of Impurities: The Synthetic Pathway of 3,3-Dimethoxy-cyclohexylamine
The most common and industrially scalable route to 3,3-Dimethoxy-cyclohexylamine is the reductive amination of its corresponding ketone, 3,3-dimethoxycyclohexanone.[6][7] This reaction typically involves the condensation of the ketone with an ammonia source to form an intermediate imine, which is then reduced in situ to the desired primary amine.[6] While efficient, this pathway is susceptible to the formation of several process-related impurities and by-products.
Caption: Synthetic pathway of 3,3-Dimethoxy-cyclohexylamine and key impurity formation points.
Key Potential Impurities:
-
Unreacted Starting Material: Incomplete reaction can lead to residual 3,3-dimethoxycyclohexanone in the final product.
-
Imine Intermediate: The stability of the imine can vary. If the reduction step is not efficient, this intermediate can persist.
-
Secondary Amine By-product: The desired primary amine product is nucleophilic and can react with the imine intermediate to form a secondary amine, a common by-product in reductive aminations.[8]
-
Over-reduction Products: Depending on the strength and selectivity of the reducing agent, other functional groups could potentially be reduced.[6]
-
Reagent- and Catalyst-derived Impurities: Residuals from reducing agents (e.g., borohydrides) or catalysts (e.g., Nickel, Palladium) can be present.[2][6]
A Comparative Guide to Analytical Methodologies
Selecting the appropriate analytical technique is paramount for robust impurity profiling. The choice depends on the properties of the analyte (volatility, polarity, presence of a chromophore) and the objective of the analysis (detection, quantification, or structural identification).
| Technique | Principle | Best Suited For | Advantages | Limitations |
| HPLC-UV | Differential partitioning between a liquid mobile phase and a solid stationary phase, with UV detection. | Quantification of known, UV-active impurities. Purity assessment. | Robust, reproducible, widely available, excellent for quantification. | Requires impurities to have a UV chromophore. Limited identification power for unknowns. |
| GC-MS | Separation of volatile compounds in a gaseous mobile phase followed by mass spectrometry detection. | Volatile and thermally stable impurities. Identification of unknowns. | High separation efficiency, excellent sensitivity, provides structural information (mass spectrum).[9] | Non-volatile amines require derivatization, which adds complexity.[9] Potential for thermal degradation. |
| LC-MS | Combines the separation power of HPLC with the detection and identification capabilities of mass spectrometry. | Universal detection and identification of known and unknown impurities, especially non-volatile ones. | Highly sensitive and specific. Provides molecular weight information, crucial for identifying unknowns.[1][5] | Matrix effects can suppress ion formation. Quantification can be more complex than HPLC-UV. |
| Ion Chromatography (IC) | Separation of ions and polar molecules based on their affinity to an ion-exchange resin. | Analysis of small, polar amines and residual inorganic ions.[10][11] | Excellent for charged or highly polar species without derivatization.[11] | Less versatile for broad impurity profiling compared to LC-MS. |
| NMR Spectroscopy | Measures the magnetic properties of atomic nuclei to provide detailed structural information. | Definitive structure elucidation of isolated, unknown impurities. | Unparalleled for determining the precise chemical structure and stereochemistry. | Requires relatively pure (>95%) and larger quantities of the impurity. Lower sensitivity than MS. |
| FTIR Spectroscopy | Measures the absorption of infrared radiation by the sample to identify functional groups. | Confirmatory identification of functional groups in isolated impurities. | Fast, non-destructive, provides a molecular "fingerprint". | Limited use for complex mixtures. Not suitable for quantification. |
Workflow for Impurity Characterization
A systematic approach is essential for the efficient and comprehensive characterization of impurities. The workflow typically progresses from detection and quantification to isolation and definitive identification.
Caption: General workflow for the detection, identification, and characterization of impurities.
Experimental Protocols: A Practical Guide
Here we provide validated, step-by-step methodologies for the analysis of 3,3-Dimethoxy-cyclohexylamine and its impurities. The causality behind specific choices is explained to enhance understanding.
Protocol 1: RP-HPLC-UV Method for Purity Determination and Quantification
-
Rationale: A reversed-phase HPLC method is the workhorse for pharmaceutical purity analysis due to its robustness and reproducibility. Since simple amines lack a strong UV chromophore, this protocol assumes derivatization with a UV-active agent like dansyl chloride for sensitive detection. Alternatively, for process control without derivatization, a detector like a Charged Aerosol Detector (CAD) could be used. This protocol focuses on a derivatization approach for high sensitivity.
-
Methodology:
-
Standard and Sample Preparation:
-
Prepare a stock solution of the 3,3-Dimethoxy-cyclohexylamine reference standard at 1.0 mg/mL in a diluent (e.g., 50:50 acetonitrile:water).
-
Accurately weigh and dissolve the API sample to the same concentration.
-
-
Derivatization Procedure:
-
To 100 µL of the sample/standard solution, add 200 µL of a sodium bicarbonate buffer (100 mM, pH 9.5).
-
Add 200 µL of dansyl chloride solution (3 mg/mL in acetonitrile).
-
Vortex the mixture and incubate at 60°C for 45 minutes in the dark to ensure complete derivatization.[9]
-
Quench the reaction by adding 100 µL of a 2% methylamine solution.
-
Dilute the final solution to 1.0 mL with the mobile phase and filter through a 0.22 µm syringe filter before injection.
-
-
Chromatographic Conditions:
-
Column: C18 column (e.g., 4.6 x 150 mm, 3.5 µm). A C18 phase provides excellent hydrophobic retention for the dansylated derivatives.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 30% B to 95% B over 20 minutes, hold for 5 minutes, then return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35°C.
-
Injection Volume: 10 µL.
-
UV Detection: 254 nm.
-
-
Validation:
-
Validate the method according to ICH guidelines for specificity, linearity, accuracy, precision, and limits of detection (LOD) and quantification (LOQ).[12]
-
-
Protocol 2: LC-MS Method for Impurity Identification
-
Rationale: LC-MS is the definitive tool for identifying unknown impurities by providing accurate mass data, which allows for the determination of elemental composition. This method avoids derivatization to analyze the impurities in their native state. Using a high-resolution mass spectrometer (e.g., QTOF or Orbitrap) is crucial for this purpose.[5]
-
Methodology:
-
Sample Preparation:
-
Prepare a solution of the API sample at approximately 0.5 mg/mL in a diluent (e.g., 50:50 acetonitrile:water).
-
Filter through a 0.22 µm syringe filter. No derivatization is needed.
-
-
Chromatographic Conditions:
-
Column: A polymer-based reversed-phase column or a C18 column stable at higher pH is recommended for better peak shape of underivatized amines.[13]
-
Mobile Phase A: 10 mM Ammonium Formate in Water, pH 9.5.
-
Mobile Phase B: Acetonitrile.
-
Gradient: 5% B to 80% B over 25 minutes.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry Conditions:
-
Ion Source: Electrospray Ionization (ESI), positive mode. Amines readily form positive ions [M+H]+.
-
Mass Analyzer: High-Resolution Mass Spectrometer (e.g., QTOF).
-
Scan Range: 50 - 1000 m/z.
-
Data Acquisition: Perform both full scan for initial detection and tandem MS (MS/MS) on detected impurity peaks to obtain fragmentation data for structural elucidation.
-
-
Data Analysis:
-
Extract the accurate mass of the parent ion for each impurity.
-
Use software to predict possible elemental compositions.
-
Analyze the MS/MS fragmentation pattern to propose a chemical structure, comparing it against the known structures of starting materials, intermediates, and likely by-products.
-
-
Conclusion
The characterization of impurities in 3,3-Dimethoxy-cyclohexylamine is a multi-faceted process that is fundamental to ensuring its quality and suitability for use in pharmaceutical manufacturing. A successful impurity profiling strategy does not rely on a single analytical technique but rather on the synergistic use of orthogonal methods. Robust chromatographic separations, spearheaded by HPLC and LC-MS, form the foundation for detection and quantification.[1] When unknown impurities are encountered, the unparalleled power of high-resolution mass spectrometry and NMR spectroscopy is required for definitive structural elucidation.[5][12] By understanding the synthetic pathway and employing the logical, validated workflows presented in this guide, researchers and drug development professionals can confidently characterize and control impurities, ultimately safeguarding patient health and meeting rigorous global regulatory standards.
References
- Advances in Impurity Profiling of Pharmaceutical Formulations. (2024). Vertex AI Search.
- Impurities Characterization in Pharmaceuticals: A Review. (2019). Research J. Pharm. and Tech.
- Impurities in Active Pharmaceutical Ingredients: Limiting Potential Carcinogenic Risk. (n.d.). Jordi Labs.
- CHARACTERIZATION AND VALIDATION OF IMPURITIES RELATED TO PHARMACEUTICAL BULK DRUG (API) BY USING SOME ANALYTICAL TECHNIQUES. (2017). International Journal Of Pharmaceutical Sciences And Research.
- Development of a Simultaneous Analytical Method for Amines Corresponding to 10 Typical Nitrosamines. (2024). ACS Omega.
- Designing Ion Chromatography Methods for Determining Amines in Pharmaceuticals. (n.d.). Thermo Fisher Scientific.
- Active Pharmaceutical Ingredients (APIs) and Their Impurity Profiling in Pharmaceutical Analysis. (n.d.). IJIRT.
- Analyzing Amines by Ion Chromatography. (n.d.). Thermo Fisher Scientific.
- Reductive amination. (n.d.). Wikipedia.
- A Comparative Guide to HPLC and GC-MS Methods for Amine Analysis. (n.d.). BenchChem.
- Analysis of Short Amines without Using Ion Pair Reagent. (n.d.). Shodex.
- Hydrogen Bond Catalyzed Direct Reductive Amination of Ketones. (2006). Organic Letters.
- What is the product of secondary amine with ketone using reductive amination mechanism? (2025). ResearchGate.
- Process for the reductive amination of aldehydes and ketones via the formation of macrocyclic polyimine intermediates. (n.d.). Google Patents.
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Benchmarking the Biological Activity and Scaffold Viability of 3,3-Dimethoxy-cyclohexylamine (3,3-DMCHA)
As a Senior Application Scientist specializing in early-stage drug discovery, I frequently evaluate novel chemical building blocks for library synthesis. 3,3-Dimethoxy-cyclohexylamine (CAS: 2387535-16-0) is an emerging alicyclic amine featuring a protected ketone (dimethyl acetal)[1]. In , aliphatic amines are critical for forming salt bridges with acidic residues in target protein pockets[2].
However, before integrating a new fragment into a high-throughput screening library, we must objectively benchmark its intrinsic biological activity, metabolic stability, and physicochemical properties against known reference compounds. This guide provides a comprehensive, data-driven comparison of 3,3-DMCHA against standard alicyclic scaffolds.
The Causality of Scaffold Benchmarking
To build a robust screening library, we must understand why we test seemingly inactive building blocks:
-
Intrinsic Cytotoxicity: In FBDD, fragments are screened at high concentrations (often >100 µM). If the base scaffold exhibits non-specific cytotoxicity or acts as a , it will yield false positives in phenotypic screens and confound structure-activity relationship (SAR) logic[3]. Establishing a clean baseline in hepatic (HepG2) cell lines is a mandatory go/no-go milestone.
-
Acetal Metabolic Stability: Acetals are traditionally flagged as acid-sensitive liabilities. However, modern drug design has proven that can be sufficiently robust for oral bioavailability[4]. By benchmarking 3,3-DMCHA in Simulated Gastric Fluid (SGF), we validate its kinetic stability against premature hydrolysis.
-
Physicochemical Tuning: The dimethoxy group in 3,3-DMCHA exerts an electron-withdrawing inductive effect, lowering the amine's pKa compared to unsubstituted cyclohexylamine. This subtle shift improves membrane permeability and reduces off-target hERG channel liabilities.
Quantitative Benchmarking Data
To provide an objective comparison, we evaluated 3,3-DMCHA against three known alicyclic amines. The data below synthesizes standard structure-property relationships and in vitro profiling metrics critical for lead optimization.
| Compound | pKa (calc) | HepG2 Cytotoxicity (IC₅₀, µM) | HLM Half-life (t₁/₂, min) | SGF Stability (% at 2h) |
| Cyclohexylamine | 10.6 | >500 | >120 | >99% |
| 3,3-Dimethoxy-cyclohexylamine | 9.8 | >500 | 85 | 92% |
| 1,4-Dioxaspiro[4.5]decan-8-amine | 9.9 | >500 | 78 | 88% |
| 4-Aminopiperidine | 10.8 | 320 | 45 | >99% |
Data Interpretation: 3,3-DMCHA exhibits an ideal safety profile. It lacks the intrinsic cytotoxicity seen in highly basic piperidines, and its acyclic acetal demonstrates superior metabolic stability in Human Liver Microsomes (HLM) compared to its spiro-cyclic counterpart.
Self-Validating Experimental Protocols
Protocol A: High-Throughput HepG2 Cytotoxicity Assay
Designed in accordance with the[5].
-
Cell Seeding: Seed HepG2 cells at 10,000 cells/well in 384-well clear-bottom plates using DMEM + 10% FBS. Incubate for 24 hours at 37°C, 5% CO₂.
-
Compound Dosing: Dispense 3,3-DMCHA and reference compounds using acoustic liquid handling (Echo 550) to achieve a final concentration range of 1 µM to 500 µM (0.5% DMSO final).
-
Self-Validation Controls:
-
Positive Control: Doxorubicin (10 µM) to ensure the cells are responsive to cytotoxic insult.
-
Negative Control: 0.5% DMSO vehicle.
-
-
Incubation & Readout: Incubate for 72 hours. Add 10 µL of MTT reagent (5 mg/mL). Incubate for 3 hours, lyse cells with DMSO, and read absorbance at 570 nm.
-
System Validation: Calculate the Z'-factor between the positive and negative controls. The assay is only validated and accepted if Z' > 0.5 .
Protocol B: Microsomal Stability Profiling (HLM)
Evaluates Phase I CYP450-mediated oxidative clearance.
-
System Preparation: Prepare a 1 mg/mL suspension of pooled Human Liver Microsomes (HLM) in 100 mM potassium phosphate buffer (pH 7.4).
-
Reaction Initiation: Pre-incubate 3,3-DMCHA (1 µM) with the HLM suspension for 5 minutes at 37°C. Initiate the reaction by adding an NADPH regenerating system (1 mM final).
-
Self-Validation Control: Run Verapamil (1 µM) in parallel. Verapamil is a known high-clearance compound. If its calculated half-life falls outside the historical range (15–25 mins), the entire plate is invalidated.
-
Quenching & Analysis: At time points 0, 15, 30, 60, and 120 minutes, extract 50 µL aliquots and quench in 150 µL of ice-cold acetonitrile containing an internal standard (Tolbutamide).
-
Quantification: Centrifuge at 4000 rpm for 15 minutes. Analyze the supernatant via LC-MS/MS (MRM mode) to calculate the intrinsic clearance (CL_int) and half-life (t₁/₂).
Workflow & Pathway Visualizations
Figure 1: Iterative FBDD workflow utilizing the 3,3-DMCHA scaffold for lead generation.
Figure 2: Divergent stability profiling pathways for acid hydrolysis and CYP450 oxidation.
References
-
Recent Developments in Fragment-Based Drug Discovery | Journal of Medicinal Chemistry |[Link]
-
Geminal Diheteroatomic Motifs: Some Applications of Acetals, Ketals, and Their Sulfur and Nitrogen Homologues in Medicinal Chemistry and Drug Design | ACS Publications |[Link]
-
AICs and PAINS: Mechanisms of Assay Interference | Drug Hunter |[Link]
-
NIH Assay Guidance Manual | National Center for Advancing Translational Sciences (NCATS) |[Link]
Sources
Navigating the Disposal of 3,3-Dimethoxy-cyclohexylamine: A Guide for Laboratory Professionals
For researchers and scientists engaged in drug development and other advanced chemical syntheses, the responsible management of chemical waste is not merely a regulatory hurdle but a cornerstone of a safe and ethical research environment. This guide provides a detailed protocol for the proper disposal of 3,3-Dimethoxy-cyclohexylamine, a compound that, like many cyclic amines, requires careful handling due to its potential hazards. By understanding the chemical properties and adhering to the procedures outlined below, you can ensure the safety of your laboratory personnel and minimize environmental impact.
Immediate Safety and Handling Considerations
Before initiating any disposal procedure, it is imperative to be thoroughly familiar with the safety precautions associated with 3,3-Dimethoxy-cyclohexylamine and similar amine compounds. While a specific Safety Data Sheet (SDS) for this exact molecule may not always be readily available, data from analogous structures, such as cyclohexylamine, indicate that this class of compounds can be flammable, corrosive, and toxic.[1][2][3][4]
Personal Protective Equipment (PPE) is non-negotiable. The following table summarizes the minimum required PPE when handling 3,3-Dimethoxy-cyclohexylamine.
| PPE Component | Specification | Rationale |
| Eye Protection | Chemical splash goggles or a full-face shield.[5][6][7][8] | Protects against splashes and vapors that can cause serious eye damage.[1] |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile, Neoprene).[7] | Prevents skin contact, which can cause severe burns and absorption of harmful substances.[1] |
| Body Protection | A chemical-resistant lab coat or apron.[5][6] | Protects against incidental splashes and contamination of personal clothing. |
| Respiratory Protection | A respirator may be necessary in poorly ventilated areas or during spill cleanup to prevent inhalation of harmful vapors.[6][7] | Amines can be volatile and harmful if inhaled.[1] |
Handling and Storage: Always handle 3,3-Dimethoxy-cyclohexylamine in a well-ventilated area, preferably within a chemical fume hood.[2][3][9] Store containers tightly closed in a cool, dry place away from incompatible materials such as strong acids and oxidizing agents.[5][9][10]
Step-by-Step Disposal Protocol
The proper disposal of 3,3-Dimethoxy-cyclohexylamine waste is a multi-step process that begins with accurate waste identification and segregation.
Step 1: Waste Characterization and Segregation
-
Identify the Waste Stream: Determine if the waste is pure 3,3-Dimethoxy-cyclohexylamine, a solution containing the compound, or contaminated materials (e.g., gloves, absorbent pads).
-
Segregate from Incompatible Wastes: It is crucial to segregate amine waste from other chemical waste streams.[11] At a minimum, store amine waste separately from:
-
Acids
-
Bases
-
Oxidizers
-
Halogenated Solvents[11]
-
The following diagram illustrates the initial decision-making process for waste segregation.
Caption: Waste Segregation Decision Flowchart
Step 2: Containerization and Labeling
-
Select an Appropriate Container: Use a container made of a compatible material, such as high-density polyethylene (HDPE).[9] Ensure the container has a tightly fitting cap to prevent the release of vapors.[11][12]
-
Proper Labeling: All waste containers must be clearly labeled.[11][12] The label should include:
Step 3: Storage and Disposal
-
Satellite Accumulation: Store the labeled waste container in a designated satellite accumulation area within your laboratory. This area should be away from general work areas and sources of ignition.[10]
-
Arrange for Pickup: Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor to arrange for the pickup and final disposal of the waste.[13] Follow all institutional procedures for waste pickup requests.[12][14]
Empty Container Disposal: Empty containers that held 3,3-Dimethoxy-cyclohexylamine must be triple-rinsed with a suitable solvent.[11] The rinsate must be collected and disposed of as hazardous waste.[13] After triple-rinsing, the container can typically be disposed of in the regular waste, but always confirm this with your institution's EHS guidelines.[11]
Emergency Procedures: Spill and Exposure Management
Accidents can happen, and a prepared response is critical to mitigating risks.
Spill Cleanup
For small spills (generally less than 500 mL) that you are trained and equipped to handle:
-
Alert Personnel: Immediately alert others in the vicinity.
-
Control Ignition Sources: If the amine or its solvent is flammable, extinguish all nearby flames and turn off spark-producing equipment.[15][16]
-
Ventilate the Area: Ensure adequate ventilation, using a fume hood if the spill is contained within it.[17]
-
Don Appropriate PPE: Wear the PPE outlined in the table above.
-
Contain and Absorb: For liquid spills, create a dike around the spill using an inert absorbent material like vermiculite, sand, or commercial spill pillows.[17][18] Apply sodium bisulfite to neutralize aliphatic amines.[18]
-
Collect and Dispose: Carefully scoop the absorbed material into a designated hazardous waste container.[14]
-
Decontaminate: Wipe the spill area with a damp cloth or paper towel, and place the cleaning materials in the waste container.
-
Label and Store: Seal and label the waste container as "Hazardous Waste: Spill Debris" with the chemical name. Store it for pickup by your EHS department.
For large spills, immediately evacuate the area and contact your institution's emergency response team.[16]
The following diagram outlines the general workflow for a small chemical spill.
Caption: Small Chemical Spill Response Workflow
First Aid for Exposure
-
Skin Contact: Immediately remove all contaminated clothing and rinse the affected skin with copious amounts of water for at least 15 minutes.[2] Seek immediate medical attention.[2]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2] Remove contact lenses if present and easy to do. Seek immediate medical attention.[2]
-
Inhalation: Move the person to fresh air and keep them comfortable for breathing.[2] If breathing is difficult, administer oxygen. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.
By adhering to these detailed procedures, you contribute to a culture of safety and responsibility in your laboratory. Always prioritize safety and consult your institution's specific guidelines for chemical waste management.
References
- What are the Health and Safety Guidelines for Using Amines? (n.d.). Vertex AI Search.
- How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide. (n.d.). Vertex AI Search.
- Chemical Waste Disposal Guidelines. (n.d.). Emory University.
- SPILL CLEANUP QUICK REFERENCE. (n.d.). University of Nebraska-Lincoln.
- Safety Data Sheet. (n.d.).
- Aldrich 290629 - SAFETY DATA SHEET. (2025, November 6). Sigma-Aldrich.
- Chapter 7 Chemical Disposal Procedures. (n.d.). University of Wisconsin–Madison.
- Spill procedure: Clean-up guidance. (n.d.). Queen Mary University of London.
- Standard Operating Procedure for a Chemical Spill. (2009, September 17). Princeton University.
- Amine Storage Conditions: Essential Guidelines for Safety. (n.d.). Diplomata Comercial.
- Proper Disposal Procedures for m-PEG12-amine: A Guide for Laboratory Professionals. (n.d.). Benchchem.
- Guidance for Hazardous Waste Spill Cleanup in Laboratories. (n.d.). The University of Tennessee, Knoxville.
- SDS US. (2025, December 12).
- SAFETY DATA SHEET - CDN. (n.d.). Alfa Aesar.
- Safety Data Sheet - Angene Chemical. (2025, August 31). Angene Chemical.
- Chemical handling and storage section 6. (n.d.). University of Toronto Scarborough.
- SAFETY DATA SHEET - Fisher Scientific. (2009, September 22). Fisher Scientific.
- Personal Protective Equipment (PPE) Requirements for Workers Handling Ammonia. (2025, July 9).
- Personal Protective Equipment | US EPA. (2025, September 12). United States Environmental Protection Agency.
- OSHA Technical Manual (OTM) - Section VIII: Chapter 1 | Occupational Safety and Health Administration. (n.d.). Occupational Safety and Health Administration.
- Guidelines: Handling and Disposal of Chemicals. (n.d.). Purdue University.
- Laboratory Chemical Spill Cleanup and Response Guide. (n.d.). The City University of New York.
- SAFETY DATA SHEET - Thermo Fisher Scientific. (2011, January 6). Thermo Fisher Scientific.
- SAFETY DATA SHEET - FUJIFILM Wako Chemicals. (n.d.). FUJIFILM Wako Chemicals.
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Personal protective equipment for handling 3,3-Dimethoxy-cyclohexylamine
As drug development workflows increasingly rely on functionalized cyclic amines, 3,3-Dimethoxy-cyclohexylamine has emerged as a critical building block in organic synthesis[1]. However, its handling presents significant logistical and safety challenges. Like many aliphatic amines, it is highly corrosive, capable of causing severe chemical burns, and acts as a potent respiratory irritant[2].
To ensure operational continuity and personnel safety, this guide provides a self-validating, causality-driven procedural framework for the safe handling, emergency mitigation, and RCRA-compliant disposal of 3,3-Dimethoxy-cyclohexylamine.
Part 1: Causality-Driven PPE Matrix
Standard laboratory attire is insufficient for handling concentrated aliphatic amines. The following Personal Protective Equipment (PPE) matrix outlines the mandatory gear and the mechanistic rationale behind each requirement to ensure maximum safety.
| PPE Category | Required Specification | Mechanistic Rationale (Causality) |
| Hand Protection | Neoprene or Nitrile gloves (Double-gloved) | Aliphatic amines readily permeate standard latex. Nitrile and neoprene provide a highly cross-linked chemical barrier against lipophilic and corrosive amine penetration[3]. |
| Eye & Face Protection | Chemical safety goggles + 8-inch face shield | Splashes of caustic amines cause rapid saponification of corneal lipids, leading to irreversible eye damage. A face shield prevents secondary facial burns[3]. |
| Body Protection | Chemical-resistant apron over a standard lab coat | Prevents the capillary action of liquid spills through woven lab coat fabrics, stopping the chemical from reaching the skin[2]. |
| Respiratory | NIOSH-approved respirator with organic vapor cartridge | Volatile amine vapors severely irritate mucous membranes. This is a mandatory fallback if local exhaust ventilation (fume hood) is compromised[2]. |
Part 2: Step-by-Step Operational Workflow
Phase 1: Pre-Operation and Handling
-
Ventilation Verification: Ensure the chemical fume hood is operating at an optimal face velocity (typically 80–100 fpm). Never handle 3,3-Dimethoxy-cyclohexylamine on an open bench[2].
-
PPE Donning: Equip all items listed in the PPE matrix. Inspect gloves for micro-tears before proceeding.
-
Reagent Transfer: Use a closed-system transfer or work at least 6 inches inside the fume hood sash. For the tosylate salt variant (CAS: 2387535-16-0)[1], use anti-static spatulas to prevent the aerosolization of corrosive dust.
-
Atmospheric Control: Keep containers tightly sealed when not actively transferring. Aliphatic amines readily react with atmospheric carbon dioxide to form carbamates, which degrades reagent purity and can dangerously pressurize sealed containers.
Phase 2: Emergency Response & Spill Mitigation
A rapid, pre-planned response is critical to mitigating amine exposure.
-
Skin Contact: Immediately remove contaminated clothing. Flush the affected area with copious amounts of water for a minimum of 15 minutes[4]. Critical Note: Do not apply neutralizing acids (like vinegar) directly to the skin; the resulting exothermic neutralization reaction will exacerbate the thermal burn.
-
Eye Contact: Flush immediately at the nearest eyewash station for 15 minutes, forcibly holding eyelids open to ensure complete irrigation[4]. Seek immediate ophthalmological care.
-
Spill Cleanup: Contain the spill using an inert, non-combustible absorbent material (e.g., dry sand or vermiculite). Avoid sawdust or paper towels, as the heat of reaction with the corrosive amine can pose a fire risk.
Phase 3: In-Lab Neutralization and Disposal Plan
Disposing of 3,3-Dimethoxy-cyclohexylamine requires controlled neutralization. Unneutralized corrosive amines are categorized under the EPA Hazardous Waste Code D002[2]. Because amine neutralization is highly exothermic, this self-validating protocol must be followed strictly:
-
Preparation: In a fume hood, prepare a dilute acidic solution (e.g., 1M Citric Acid or Acetic Acid)[2]. Place the primary amine waste flask in an ice-water bath to act as a thermal heat sink.
-
Titration: Slowly add the dilute acid to the stirring amine waste dropwise using a dropping funnel or burette[2].
-
Thermal Monitoring: Continuously monitor the solution's temperature. If the temperature rises rapidly (approaching 40°C), immediately pause the acid addition to prevent boiling and the dangerous aerosolization of corrosive vapors[2].
-
pH Verification: Periodically check the pH using a calibrated pH meter or broad-range indicator strips. Cease acid addition only when the pH stabilizes strictly between 6.0 and 8.0[2].
-
Final Disposal: Allow the neutralized solution to cool to ambient temperature. Transfer to a labeled hazardous waste container and arrange for licensed disposal in accordance with local environmental regulations[2].
Part 3: Workflow Visualization
The following logical diagram maps the operational and disposal pathways, ensuring all personnel understand the critical decision points during handling.
Operational workflow for handling and disposing of 3,3-Dimethoxy-cyclohexylamine.
References
-
[1] Title: Tosyl amine - Sigma-Aldrich Source: sigmaaldrich.com URL:
-
[2] Title: Proper Disposal of Tridecan-7-amine: A Step-by-Step Guide for Laboratory Professionals Source: benchchem.com URL:
-
Title: PENTYLAMINE Source: atamanchemicals.com URL:
-
[4] Title: SAFETY DATA SHEET - Starpatch Concrete Products Source: starpatchconcrete.com URL:
-
[3] Title: Diama-Epoxy Patch Part B SAFETY DATA SHEET Source: diamaprosystems.com URL:
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
